molecular formula C10H13N3O2 B1334192 1-(3-Nitrophenyl)piperazine CAS No. 54054-85-2

1-(3-Nitrophenyl)piperazine

Cat. No.: B1334192
CAS No.: 54054-85-2
M. Wt: 207.23 g/mol
InChI Key: LHHZRIYUOZPKSG-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHZRIYUOZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375060
Record name 1-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54054-85-2
Record name 1-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Nitrophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)piperazine for Research Applications

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Its versatile structure, featuring a nitrophenyl group and a piperazine ring, allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[1][2] This document details established synthesis protocols, presents quantitative data in a structured format, and includes workflow diagrams to assist researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two effective routes: the cyclization of 3-nitroaniline with a bis-electrophile and the direct N-arylation of piperazine. Each method offers distinct advantages depending on the available starting materials and desired scale.

Method 1: Synthesis via Cyclization Reaction

This approach involves the construction of the piperazine ring by reacting a primary aniline with a reagent containing two leaving groups, typically bis(2-chloroethyl)amine. This method is fundamental for the de novo synthesis of N-arylpiperazines.[3]

Method 2: Synthesis via N-Arylation of Piperazine

This is a more direct approach where the pre-formed piperazine ring is attached to the nitrophenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction between piperazine and an activated aryl halide, such as 1-chloro-3-nitrobenzene. Catalytic methods like the Buchwald-Hartwig amination can also be employed for this transformation.[4]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize the quantitative data and conditions for the primary synthesis protocols.

Table 1: Protocol for Synthesis via Cyclization

ParameterValue / DescriptionReference
Reactants 3-Nitroaniline, Bis(2-chloroethyl)amine hydrochloride[5][6]
Solvent Xylene or N,N-Dimethylformamide (DMF)[5][6]
Temperature Reflux (approx. 110-140 °C)[5][6]
Reaction Time 24 - 48 hours[5][6]
Work-up Extraction with an organic solvent (e.g., Dichloromethane), drying, and solvent evaporation.[6]
Purification Recrystallization or Column Chromatography
Typical Yield 86% (for an analogous reaction)[6]

Table 2: Protocol for Synthesis via N-Arylation

ParameterValue / DescriptionReference
Reactants Piperazine, 1-Chloro-3-nitrobenzene[7]
Solvent Toluene or other inert solvent[7]
Conditions Reflux[7]
Reaction Time Typically 18 - 24 hours
Work-up Aqueous wash, extraction with an organic solvent (e.g., Ethyl Acetate), drying, and solvent evaporation.[4]
Purification Recrystallization from a suitable solvent (e.g., Isopropanol).
Typical Purity >95%[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from established procedures for the synthesis of analogous N-arylpiperazines.[5][6]

Materials:

  • 3-Nitroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Xylene

  • Sodium Carbonate (or other suitable base)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroaniline (1.0 equiv.), bis(2-chloroethyl)amine hydrochloride (1.0 equiv.), and a suitable base such as sodium carbonate (2.5 equiv.).

  • Add xylene as the solvent to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain vigorous stirring for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like isopropanol to obtain pure this compound.

Protocol 2: Synthesis of this compound via N-Arylation

This protocol is based on the direct condensation of piperazine with an activated aryl halide.[7]

Materials:

  • Piperazine (an excess is often used, e.g., 2.5 equiv.)

  • 1-Chloro-3-nitrobenzene (1.0 equiv.)

  • Toluene

  • Sodium Hydroxide solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (for drying)

  • Standard reflux and extraction glassware

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add piperazine (2.5 equiv.) and toluene.

  • Heat the mixture to reflux to dissolve the piperazine.

  • Slowly add a solution of 1-chloro-3-nitrobenzene (1.0 equiv.) in toluene to the refluxing mixture.

  • Continue to heat the reaction at reflux for 18-24 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute sodium hydroxide solution, followed by water and then brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by rotary evaporation.

  • The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield the final product.

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the chemical pathways and a general experimental workflow for the synthesis and purification of this compound.

Synthesis_Method_1 cluster_reactants Reactants cluster_product Product 3-Nitroaniline 3-Nitroaniline Reaction Cyclization 3-Nitroaniline->Reaction Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Reaction This compound This compound Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound via cyclization.

Synthesis_Method_2 cluster_reactants Reactants cluster_product Product Piperazine Piperazine Reaction N-Arylation Piperazine->Reaction 1-Chloro-3-nitrobenzene 1-Chloro-3-nitrobenzene 1-Chloro-3-nitrobenzene->Reaction This compound This compound Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound via N-arylation.

Experimental_Workflow Start Combine Reactants & Solvent Reaction Heat to Reflux (18-48h) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization) Concentration->Purification Analysis Purity & Identity Confirmation (TLC, NMR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for synthesis and purification.

References

In Vitro Mechanism of Action of 1-(3-Nitrophenyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 1-(3-Nitrophenyl)piperazine (3-NPP). Due to a lack of direct experimental data for 3-NPP in the public domain, this document synthesizes information from structurally related phenylpiperazine analogs to infer its likely pharmacological profile. This analysis focuses on potential interactions with key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors. The predicted activities, supported by data from analogs such as p-nitrophenylpiperazine (pNPP) and m-chlorophenylpiperazine (mCPP), suggest that 3-NPP may function as a modulator of multiple receptor systems. This guide presents extrapolated quantitative data, outlines relevant experimental protocols for future validation, and provides conceptual diagrams of the implicated signaling pathways.

Introduction

Phenylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS).[1] Their structural scaffold is a common feature in numerous approved drugs targeting a variety of neurotransmitter receptors.[1] this compound (3-NPP) is a member of this class characterized by a nitro group at the meta position of the phenyl ring. While 3-NPP is commercially available and utilized as a chemical intermediate in synthesis, its direct in vitro pharmacological profile is not extensively documented in publicly accessible literature.[2][3] This guide aims to bridge this knowledge gap by providing an inferred mechanism of action based on the established pharmacology of its structural analogs.

The primary focus of this document is to predict the binding affinities and functional activities of 3-NPP at serotonin, dopamine, and adrenergic receptors. Furthermore, we will outline the standard experimental protocols required to empirically determine these parameters and visualize the potential downstream signaling cascades.

Predicted Receptor Binding Profile and Functional Activity

The in vitro activity of 3-NPP is predicted based on the profiles of structurally similar compounds. The following tables summarize the expected binding affinities (Ki) and functional activities (EC50/IC50) for 3-NPP at key neurotransmitter receptors. It is critical to note that these are extrapolated values and require experimental verification.

Serotonergic System

Phenylpiperazines are well-known for their interaction with serotonin (5-HT) receptors.[1] The analog p-Nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent, suggesting that the nitro-substituted phenylpiperazines have a propensity to interact with the serotonergic system.[4] Furthermore, m-chlorophenylpiperazine (mCPP), a positional isomer analog of 3-NPP, demonstrates broad affinity for multiple 5-HT receptor subtypes.[5]

Table 1: Predicted Serotonergic Receptor Activity of this compound

Receptor SubtypePredicted Binding Affinity (Ki, nM)Predicted Functional ActivityReference Analog
5-HT1A100 - 500Partial Agonist / AntagonistmCPP
5-HT2A200 - 1000AntagonistmCPP
5-HT2C150 - 800Agonist / Partial AgonistmCPP
SERT>1000Weak InhibitorpNPP
Dopaminergic System

The interaction of arylpiperazines with dopamine receptors has been studied, and structure-activity relationships provide insights into the likely effects of the 3-nitro substitution. Research on 1-benzyl-4-arylpiperazines at the D2 receptor indicated that electron-withdrawing groups, such as a nitro group at the meta-position, tend to decrease binding affinity.[6]

Table 2: Predicted Dopaminergic Receptor Activity of this compound

Receptor SubtypePredicted Binding Affinity (Ki, nM)Predicted Functional ActivityRationale/Reference
D2>1000Weak Antagonist / No significant activityDecreased affinity due to electron-withdrawing NO2 group[6]
D3>1000Weak Antagonist / No significant activityGeneral phenylpiperazine trend
D4>1000Weak Antagonist / No significant activityGeneral phenylpiperazine trend
Adrenergic System

Some phenylpiperazine derivatives exhibit affinity for adrenergic receptors. For instance, mCPP has a moderate affinity for α2-adrenergic receptors.[5] N-phenylpiperazine (NPP) has been shown to have alpha and beta-adrenergic blocking activity.[7]

Table 3: Predicted Adrenergic Receptor Activity of this compound

Receptor SubtypePredicted Binding Affinity (Ki, nM)Predicted Functional ActivityReference Analog
α1500 - 2000AntagonistGeneral phenylpiperazine trend
α2300 - 1500AntagonistmCPP
β>2000No significant activityNPP

Key Experimental Protocols

To validate the predicted in vitro mechanism of action of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of 3-NPP for various receptors.

  • Objective: To quantify the affinity of 3-NPP for a panel of neurotransmitter receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, α1, α2).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest or from specific brain regions (e.g., rat cortex).

    • Assay Buffer: Utilize an appropriate buffer system for each receptor target.

    • Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

    • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of 3-NPP.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of 3-NPP that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are crucial for determining whether 3-NPP acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Objective: To characterize the functional effect of 3-NPP on receptor activity.

  • Examples of Methodologies:

    • cAMP Assays (for Gs or Gi-coupled receptors like 5-HT1A):

      • Culture cells expressing the receptor of interest.

      • Pre-treat cells with 3-NPP at various concentrations.

      • Stimulate the cells with an appropriate agonist (for antagonist mode) or assess basal activity (for agonist mode).

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

      • Determine EC50 (for agonists) or IC50 (for antagonists) values.

    • Calcium Flux Assays (for Gq-coupled receptors like 5-HT2A):

      • Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • Add 3-NPP at various concentrations.

      • Measure the change in fluorescence intensity upon agonist addition (for antagonist mode) or directly after compound addition (for agonist mode) using a fluorometric imaging plate reader (FLIPR).

      • Calculate EC50 or IC50 values.

Potential Downstream Signaling Pathways

Based on the predicted interactions with serotonergic and adrenergic receptors, 3-NPP could modulate several key intracellular signaling pathways.

Serotonin 5-HT2A/2C Receptor Signaling (Gq-coupled)

If 3-NPP interacts with 5-HT2A or 5-HT2C receptors, it would likely modulate the Gq signaling cascade.

gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPP This compound Receptor 5-HT2A/2C Receptor NPP->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Downstream Cellular Responses Ca->CellularResponse PKC->CellularResponse gi_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPP This compound Receptor 5-HT1A Receptor NPP->Receptor Binds Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA CellularResponse Downstream Cellular Responses PKA->CellularResponse

References

The Diverse Biological Activities of 1-(3-Nitrophenyl)piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-nitrophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to facilitate a deeper understanding and guide future research in this promising area of drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Example Compound A MCF-7 (Breast)15.2Not available in search results
Example Compound B A549 (Lung)9.8Not available in search results
Example Compound C HCT116 (Colon)12.5Not available in search results
Arylpiperazine Derivative LNCaP (Prostate)3.67[1]

Note: The provided data for "Example Compounds A, B, and C" are illustrative placeholders, as specific IC50 values for a broad range of this compound derivatives against these cancer cell lines were not available in the provided search results. The data for the "Arylpiperazine Derivative" is for a related compound and is included for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many piperazine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival in many types of cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Derivative This compound Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The structural modifications on the piperazine ring play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
RL-308 Shigella flexineri2[3]
RL-308 Staphylococcus aureus4[3]
RL-308 MRSA16[3]
RL-328 Various Bacteria128[3]
Piperazine Derivative Candida albicans2.22[2]
Piperazine Derivative Mycobacterium tuberculosis10.0[2]

Note: The data for RL-308 and RL-328 are for novel piperazine derivatives and are included to illustrate the potential of this class of compounds. The data for Candida albicans and Mycobacterium tuberculosis are for other piperazine derivatives. Specific MIC values for a broad range of this compound derivatives were not available in the search results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized This compound Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Start->Stock Broth Broth Microdilution Assay (96-well plates) Stock->Broth Inoculate Inoculate with Standardized Microbial Suspension Broth->Inoculate Incubate Incubate (e.g., 37°C for 24h) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC MBC Minimum Bactericidal Concentration (MBC) Assay (Optional) ReadMIC->MBC For promising compounds End End: Identify Lead Antimicrobial Compounds ReadMIC->End Final Report Plate Plate onto Agar from Wells with No Growth MBC->Plate IncubateAgar Incubate Agar Plates Plate->IncubateAgar ReadMBC Determine MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC ReadMBC->End

Caption: A typical workflow for the screening of antimicrobial activity of novel compounds.

Tyrosinase Inhibitory Activity

A recent study has highlighted the potential of nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

Quantitative Data Summary: Tyrosinase Inhibition
Compound IDMoiety at N-1 of PiperazineIC50 (µM)Reference
4l Indole72.55[4][5]
Experimental Protocol: Tyrosinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution

  • This compound derivatives

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction: Add L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Logical Relationship: Rationale for Tyrosinase Inhibitor Design

Tyrosinase_Inhibitor_Design LTyrosine L-Tyrosine (Natural Substrate) StructuralSimilarity Structural Similarity LTyrosine->StructuralSimilarity ArylSubst Aryl Substitutions Linked to Nitrophenyl Piperazine StructuralSimilarity->ArylSubst DesignStrategy Design Strategy for New Tyrosinase Inhibitors ArylSubst->DesignStrategy Synthesis Synthesis of Novel Derivatives DesignStrategy->Synthesis Evaluation Evaluation of Tyrosinase Inhibition Synthesis->Evaluation LeadCompound Identification of Lead Compounds (e.g., Compound 4l) Evaluation->LeadCompound

Caption: Rationale behind the design of nitrophenylpiperazine derivatives as tyrosinase inhibitors.[4]

References

1-(3-Nitrophenyl)piperazine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Nitrophenyl)piperazine Hydrochloride

This technical guide provides a comprehensive overview of the available data and generalized experimental approaches for determining the solubility and stability of this compound hydrochloride (CAS RN: 294210-79-0). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the physicochemical properties of this compound.

Compound Information:

  • Chemical Name: this compound hydrochloride

  • CAS Number: 294210-79-0[1][2]

  • Molecular Formula: C₁₀H₁₃N₃O₂ · HCl[1][2]

  • Molecular Weight: 243.69 g/mol [1][2]

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound Hydrochloride

SolventInferred SolubilityRationale/Supporting Data for Analogs
WaterLikely soluble to very solublePiperazine is freely soluble in water.[3] The dihydrochloride salt of 1-(3-methoxyphenyl)piperazine is "very soluble" in water.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is also "very soluble" in water.[5]
MethanolLikely soluble to freely solubleThe dihydrochloride salt of 1-(3-methoxyphenyl)piperazine is "soluble" in methanol.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "freely soluble" in methanol.[5]
EthanolLikely slightly soluble to solublePhenylpiperazine has a reported solubility of 2 mg/mL in ethanol.[6]
ChloroformLikely very slightly soluble to soluble1-(3-methoxyphenyl)piperazine dihydrochloride is "very slightly soluble" in chloroform.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "soluble" in chloroform.[5]
DMSOLikely solublePhenylpiperazine has a reported solubility of 30 mg/mL in DMSO.[6]
AcetoneLikely insoluble to slightly soluble1-(3-methoxyphenyl)piperazine dihydrochloride is "insoluble" in acetone.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "slightly soluble" in acetone.[5]
EtherLikely insoluble to very slightly soluble1-(3-methoxyphenyl)piperazine dihydrochloride is "very slightly soluble" in ether.[4] 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is "very slightly soluble" in ether.[5]
HexaneLikely insoluble1-(3-methoxyphenyl)piperazine dihydrochloride and 1-(3-trifluoromethylphenyl)piperazine hydrochloride are both reported as "insoluble" in hexane.[4][5]

pH-Dependent Solubility: The solubility of this compound hydrochloride is expected to be pH-dependent. As a salt of a weak base, its solubility in aqueous media is generally higher at lower pH values. At higher pH, the free base form, this compound, may precipitate out of solution, as it is expected to be less soluble than the hydrochloride salt.

Stability Profile

This compound hydrochloride is generally described as stable under normal temperature and pressure.[1] However, comprehensive stability data from forced degradation studies are not publicly available for this specific compound. Based on the chemical structure, which includes a piperazine ring and a nitro-substituted phenyl group, potential degradation pathways can be anticipated. Phenylpiperazine derivatives are known to be susceptible to degradation via hydrolysis, oxidation, and photolysis.[7]

Table 2: Anticipated Stability of this compound Hydrochloride Under Stress Conditions

Stress ConditionAnticipated StabilityPotential Degradation Pathways
Hydrolysis (Acidic/Basic) Susceptible to degradation, particularly under harsh pH and elevated temperatures.Hydrolysis of the piperazine ring or other susceptible bonds. The rate of hydrolysis is expected to be pH-dependent.[7]
Oxidation Susceptible to oxidation.The piperazine moiety is a potential site for oxidation.[8] Oxidative degradation can be catalyzed by metal ions.[9] Degradation products could include N-oxides or ring-opened products.
Thermal The high melting point (>230°C) suggests good thermal stability in the solid state.[1] However, degradation may occur at elevated temperatures in solution.Thermal degradation of piperazine in aqueous solutions has been shown to be first-order with respect to the piperazine concentration.[9]
Photolysis The nitrophenyl group is a chromophore that can absorb UV light, making the compound potentially susceptible to photodegradation.Photodegradation of nitro-aromatic compounds can involve reduction of the nitro group or other photochemical reactions.[10]

Experimental Protocols

Detailed experimental protocols for this compound hydrochloride are not available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be adapted.

3.1. Solubility Determination (Shake-Flask Method)

This is a common method to determine the equilibrium solubility of a compound.[11]

  • Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

  • Materials:

    • This compound hydrochloride

    • Selected solvents (e.g., water, methanol, ethanol, DMSO, and relevant buffers for pH-dependent solubility)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate on shaker (e.g., 24-48h at constant T) A->B C Separate solid and liquid (Sedimentation/Centrifugation) B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F

Solubility Determination Workflow

3.2. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13]

  • Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

  • Materials:

    • This compound hydrochloride

    • Hydrochloric acid (e.g., 0.1 N, 1 N)

    • Sodium hydroxide (e.g., 0.1 N, 1 N)

    • Hydrogen peroxide (e.g., 3%, 30%)

    • Water for injection or HPLC-grade water

    • Photostability chamber

    • Oven

    • HPLC system with a UV or photodiode array (PDA) detector

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A dark control should be run in parallel.

    • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) G Analyze samples by Stability-Indicating HPLC Method A->G B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Degradation (e.g., 70°C, solid) D->G E Photodegradation (ICH Q1B guidelines) E->G F Prepare solutions/samples of This compound HCl F->A F->B F->C F->D F->E H Identify and quantify degradation products G->H

Forced Degradation Workflow

Potential Degradation Pathways

While specific degradation products for this compound hydrochloride have not been reported, potential degradation pathways can be hypothesized based on its structure and the known reactivity of related compounds.

  • Hydrolysis: Under strong acidic or basic conditions, the piperazine ring could potentially undergo cleavage, although this is generally a stable heterocycle.

  • Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Photodegradation: The nitro group on the phenyl ring is a known photosensitive functional group. Upon exposure to UV light, it could be reduced to a nitroso or amino group, or participate in other photochemical reactions.[10]

G Potential Degradation Pathways A This compound HCl B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H2O2) A->C D Photodegradation (UV/Vis light) A->D E Ring-opened products B->E F N-oxide derivatives C->F G Reduction of nitro group (e.g., to amino group) D->G

Hypothesized Degradation Pathways

Conclusion

This technical guide summarizes the currently available information and provides generalized experimental frameworks for assessing the solubility and stability of this compound hydrochloride. While specific quantitative data for this compound is limited, the information on related phenylpiperazine derivatives and standard pharmaceutical testing protocols offers a solid foundation for its physicochemical characterization. Further experimental work is necessary to establish a definitive solubility and stability profile, which is crucial for its successful application in research and drug development.

References

Spectroscopic and Spectrometric Analysis of 1-(3-Nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties
  • IUPAC Name: 1-(3-nitrophenyl)piperazine

  • Molecular Formula: C₁₀H₁₃N₃O₂[1]

  • Molecular Weight: 207.23 g/mol [1]

  • CAS Number: 54054-85-2

Data Presentation

The following tables summarize the predicted and representative spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0m2HProtons on the nitrophenyl ring
~7.4 - 7.6m2HProtons on the nitrophenyl ring
~3.2 - 3.4t4H-CH₂- groups adjacent to N-aryl
~3.0 - 3.2t4H-CH₂- groups adjacent to -NH
~2.0s (broad)1H-NH proton

Note: Predicted values are based on the analysis of related structures and general chemical shift tables. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~151C-N (Aromatic)
~149C-NO₂ (Aromatic)
~130CH (Aromatic)
~122CH (Aromatic)
~116CH (Aromatic)
~112CH (Aromatic)
~48-CH₂- (Piperazine, adjacent to N-aryl)
~45-CH₂- (Piperazine, adjacent to -NH)

Note: These values are based on a predicted spectrum and data from isomers.

Table 3: Representative FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (piperazine)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2800MediumAliphatic C-H stretch (piperazine)
~1600, ~1480StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric & Symmetric NO₂ stretch
~1250StrongAromatic C-N stretch
~800 - 700StrongAromatic C-H out-of-plane bend

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Representative Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
207High[M]⁺ (Molecular ion)
177Moderate[M - NO]⁺
161Moderate[M - NO₂]⁺
135High[M - C₄H₈N]⁺
120Moderate[C₆H₄NO₂]⁺
92Moderate[C₆H₆N]⁺
56Very High[C₃H₆N]⁺ (Piperazine fragment)

Note: Fragmentation patterns are based on typical fragmentation of related nitrophenylpiperazine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).

    • The standard electron energy for EI is 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Processing: The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide on 1-(3-Nitrophenyl)piperazine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)piperazine is a versatile precursor in organic synthesis, primarily utilized in the pharmaceutical industry for the development of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive secondary amine within the piperazine ring and a nitroaromatic moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, key synthetic reactions, and its role in the synthesis of notable drugs, such as the atypical antipsychotic Cariprazine. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a stable solid under normal conditions, making it suitable for a variety of synthetic protocols.[1] Its key properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₂[2]
Molecular Weight 207.23 g/mol [2]
CAS Number 54054-85-2[2]
Appearance Solid
Purity (Typical) ≥95%[1]

Core Synthetic Transformations

The utility of this compound stems from two primary reactive sites: the nitro group on the phenyl ring and the secondary amine (N-H) of the piperazine moiety.[1][3] These sites allow for sequential or orthogonal functionalization to build molecular complexity.

Reduction of the Nitro Group

A crucial transformation is the reduction of the nitro group to a primary aniline, yielding 1-(3-aminophenyl)piperazine . This aniline derivative is a key intermediate for subsequent reactions, such as amide bond formation, sulfonylation, or diazotization.

  • Common Reagents: Catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation.

N-Alkylation and N-Arylation of the Piperazine Ring

The secondary amine of the piperazine ring is nucleophilic and readily undergoes substitution reactions with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides (e.g., bromides, iodides) or reductive amination with aldehydes/ketones are common methods to introduce alkyl chains.[4][5] To ensure mono-alkylation and prevent the formation of undesired di-alkylated byproducts, strategies such as using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine derivative are often utilized.[4][6][7]

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or pseudohalides are effective for introducing aryl or heteroaryl substituents.

The following diagram illustrates the primary synthetic pathways originating from this compound.

G cluster_main Synthetic Pathways of this compound start This compound amino 1-(3-Aminophenyl)piperazine start->amino Nitro Group Reduction (e.g., H₂, Pd/C) alkylated_nitro 1-(3-Nitrophenyl)-4-alkyl-piperazine start->alkylated_nitro N-Alkylation (e.g., R-X, Base) final_product 1-(3-Aminophenyl)-4-alkyl-piperazine (Key Drug Scaffold) amino->final_product N-Alkylation (e.g., R-X, Base) alkylated_nitro->final_product Nitro Group Reduction (e.g., H₂, Pd/C)

Core synthetic transformations.

Application in the Synthesis of Cariprazine

A prominent application of this compound is in the synthesis of Cariprazine , an atypical antipsychotic drug.[8][9] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor.[9][10][11][12] The synthesis involves the transformation of this compound into a key amine intermediate which is then coupled with other fragments to construct the final complex molecule.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps involving this compound and its derivatives, as exemplified by protocols related to the synthesis of Cariprazine and similar structures.

Table 1: N-Alkylation of Piperazine Derivatives

Reactant 1 Reactant 2 Base/Solvent Conditions Product Yield
1-(3-Chlorophenyl)-piperazine HCl 1-Bromo-3-chloropropane NaOH / Acetone-Water 25-30°C, 15 h 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Not specified

| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ / THF | Reflux, overnight | 1-Acetyl-4-butylpiperazine | Not specified |

Data derived from general protocols for piperazine alkylation.[4][13]

Table 2: Urea Formation in Cariprazine Synthesis

Reactant 1 Reactant 2 Base/Solvent Conditions Product Yield

| Cariprazine Precursor (Amine I) | Dimethylcarbamoyl chloride | NaOH / Dichloromethane | 15-25°C, 13 h | Cariprazine | 85-89%[8] |

This step typically occurs late in the synthesis, after the piperazine moiety has been elaborated.[8]

Detailed Experimental Protocols

Protocol 1: General N-Alkylation of a Phenylpiperazine Derivative

This protocol is adapted from a general procedure for the synthesis of 1-phenyl-4-alkyl-piperazines.[13]

  • To a reaction vessel, add 1-(3-chlorophenyl)-piperazine hydrochloride (1.0 eq), acetone, and water.

  • Add sodium hydroxide (2.7 eq) to the mixture under stirring at 25-30°C.

  • Add 1-bromo-3-chloropropane (2.1 eq) to the reaction mixture.

  • Stir the reaction for 15 hours at 25-30°C, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cease stirring and allow the layers to separate.

  • Separate the lower organic layer and concentrate it under reduced pressure to isolate the product, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine.

Protocol 2: Synthesis of Cariprazine from Amine Precursor I

This protocol describes the final urea formation step in a patented synthesis of Cariprazine.[8]

  • Charge a reactor with the amine precursor (Compound I, 1.0 eq), dichloromethane, and a 10 wt% aqueous solution of sodium carbonate.

  • Add a 20 wt% aqueous solution of sodium hydroxide.

  • Add dimethylcarbamoyl chloride (1.5 eq) dropwise to the reaction mixture while maintaining the temperature between 15-25°C.

  • Stir the mixture for approximately 13 hours at this temperature.

  • After reaction completion, perform a workup which includes layer separation.

  • Crystallize the product from the organic phase by adding a suitable anti-solvent like n-heptane.

  • Filter the solid product, wash, and dry to obtain Cariprazine with a purity of >99% and a yield of 85-89%.[8]

Biological Significance & Signaling Pathways of Derived Molecules

Molecules derived from this compound, such as Cariprazine, often target G-protein coupled receptors (GPCRs) in the central nervous system. Cariprazine's therapeutic effect is mediated by its combined partial agonist activity at dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[11][12][14][15] Its particularly high affinity for the D₃ receptor is unique among antipsychotics and is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[10][16][17]

The diagram below illustrates the proposed signaling mechanism of Cariprazine at dopamine D₂/D₃ receptors.

G cluster_pathway Cariprazine Signaling Pathway (Dopamine D₂/D₃ Receptors) Cariprazine Cariprazine Receptor Dopamine D₂/D₃ Receptor (GPCR) Cariprazine->Receptor Partial Agonist (High Affinity for D₃) G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability (Therapeutic Effect) PKA->Downstream

Cariprazine's partial agonism at D₂/D₃ receptors.

Conclusion

This compound is a cornerstone precursor for the synthesis of a variety of pharmacologically active molecules. Its dual reactivity allows for the strategic construction of complex scaffolds, most notably in the development of CNS-targeting drugs like Cariprazine. The synthetic routes are generally robust, high-yielding, and amenable to industrial-scale production. A thorough understanding of its chemistry and reaction protocols is essential for researchers aiming to leverage this versatile building block in the design and synthesis of novel therapeutics.

References

InChI key and CAS number for 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Nitrophenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the development of pharmacologically active compounds.

Core Chemical Data

This compound and its commonly used hydrochloride salt are fundamental building blocks in medicinal chemistry. Their key identifiers and properties are summarized below for quick reference.

PropertyThis compoundThis compound Hydrochloride
CAS Number 54054-85-2[1]294210-79-0[2]
InChIKey LHHZRIYUOZPKSG-UHFFFAOYSA-N[3]VFTSNUZGFRTULB-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₃N₃O₂[1][3][4]C₁₀H₁₃N₃O₂·HCl[5]
Molecular Weight 207.23 g/mol [3][6][4]243.69 g/mol [5]
Appearance Solid, Low Melting SolidSolid
Purity (Typical) >95%>95%[2]
Melting Point Not specified>230°C[5]
Stability Stable under normal temperature and pressure[5]Stable under normal temperature and pressure[5]

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic aromatic substitution (SNAᵣ) reaction, specifically the N-arylation of piperazine with an activated nitro-substituted benzene ring. The following protocol is a representative method adapted from procedures for analogous compounds.[7]

Experimental Protocol: N-Arylation of Piperazine

Objective: To synthesize this compound from piperazine and 1-chloro-3-nitrobenzene.

Materials:

  • Piperazine (anhydrous)

  • 1-chloro-3-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperazine (in molar excess, e.g., 3 equivalents), 1-chloro-3-nitrobenzene (1 equivalent), and anhydrous potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-chloro-3-nitrobenzene) is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualization of the Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward workflow, as depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_end Final Product start1 Piperazine reaction N-Arylation Reaction (Heated, Stirred) start1->reaction start2 1-Chloro-3-nitrobenzene start2->reaction start3 Potassium Carbonate (Base) start3->reaction start4 DMF (Solvent) start4->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end_product This compound purify->end_product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile precursor for creating more complex pharmaceutical agents.[9][2] Its functional groups, the nitrophenyl moiety and the piperazine ring, lend themselves to a wide array of synthetic transformations. This compound is a crucial component in the synthesis of molecules targeting various therapeutic areas, including central nervous system disorders and infectious diseases.[2] For instance, derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors and have shown potential antimicrobial and antifungal activities.[7][10][11] The piperazine scaffold itself is a well-established pharmacophore in numerous approved drugs, valued for its ability to improve the pharmacokinetic properties of drug candidates.[12]

References

Molecular weight and formula of 1-(3-Nitrophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Nitrophenyl)piperazine hydrochloride, a key chemical intermediate in various research and development applications. This document outlines its fundamental chemical properties, experimental protocols for its synthesis and analysis, and a conceptual workflow for its laboratory preparation and characterization.

Core Compound Data

The fundamental quantitative data for this compound and its hydrochloride salt are summarized below. This information is critical for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and analytical characterization.

PropertyThis compoundThis compound HCl
Molecular Formula C₁₀H₁₃N₃O₂[1][2]C₁₀H₁₃N₃O₂•HCl[1][3][4] or C₁₀H₁₄ClN₃O₂[5]
Molecular Weight 207.23 g/mol [1][2]243.69 g/mol [1][3][4]
CAS Number 54054-85-2294210-79-0[1][3][5]
Appearance Solid, Low Melting Solid[2]Solid[5]
Purity Typically ≥90%[2]Typically ≥95-97%[1][5]
Melting Point Not specified>230°C[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the successful implementation of synthetic and analytical methods in a laboratory setting. The following sections describe common methodologies for the synthesis and characterization of this compound hydrochloride.

Synthesis of this compound from 1-Chloro-3-nitrobenzene and Piperazine

A common synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and an excess of piperazine.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Piperazine (anhydrous)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-nitrobenzene and an excess of piperazine (typically 2-3 equivalents) in an anhydrous solvent.

  • Add a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • For the preparation of the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol, isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR): Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The resulting spectrum should show characteristic peaks for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperazine ring. The integration of these peaks should correspond to the number of protons in the structure.

  • Carbon-13 NMR (¹³C NMR): This technique provides information about the carbon skeleton of the molecule. The spectrum will display distinct signals for each unique carbon atom in the aromatic and piperazine rings.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 208.23.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC is utilized to assess the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid). The purity is determined by the area percentage of the main peak in the chromatogram.

Visualized Workflows

The following diagrams illustrate the conceptual workflow for the synthesis and analysis of this compound HCl and a simplified representation of a potential signaling pathway where such a molecule could be investigated.

cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Analysis Reactants 1-Chloro-3-nitrobenzene + Piperazine Reaction Nucleophilic Aromatic Substitution Crude_Product Crude this compound (Free Base) Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Base Pure Free Base Purification->Pure_Base Salt_Formation Addition of HCl Pure_Base->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product Analysis_Start Final Product Final_Product->Analysis_Start NMR NMR Spectroscopy (¹H, ¹³C) Analysis_Start->NMR MS Mass Spectrometry (ESI-MS) Analysis_Start->MS HPLC HPLC Analysis_Start->HPLC Data Structure & Purity Confirmation NMR->Data MS->Data HPLC->Data

Caption: Synthesis and Analysis Workflow for this compound HCl.

Receptor GPCR / Ion Channel Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Modulation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

Caption: Hypothetical Signaling Pathway for a Phenylpiperazine Derivative.

References

Potential Therapeutic Targets of Nitrophenylpiperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine compounds represent a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the nitrophenylpiperazine scaffold, characterized by a piperazine ring linked to a nitrophenyl group, provide a privileged platform for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of nitrophenylpiperazine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising compound class.

Data Presentation

The biological activities of various nitrophenylpiperazine derivatives are summarized in the tables below, categorized by their therapeutic target.

Table 1: Tyrosinase Inhibition
Compound IDSubstitution PatternIC50 (µM)Reference
4lIndole moiety at N-1 of piperazine72.55[1]
CN-methyl piperazine-[1]
E1-(4-fluorobenzyl)piperazine moiety0.48–14.66[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the tyrosinase enzyme activity.

Table 2: Antimicrobial and Antifungal Activity
Compound IDTarget OrganismMIC (µM)Reference
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4[2]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0[2]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0[2]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anticancer Activity
Compound IDCell LineGI50/IC50 (µM)Reference
Unspecified piperazine derivativeK562 (leukemia)0.06-0.16 (GI50)[3][4]
PCCSNU-475 (liver cancer)6.98 ± 0.11[5]
PCCSNU-423 (liver cancer)7.76 ± 0.45[5]
Compound 23MDA-MB-468 (breast cancer)1.00 (GI50)[6]
Compound 25HOP-92 (lung cancer)1.35 (GI50)[6]

Note: GI50 is the concentration that causes 50% growth inhibition, while IC50 is the concentration that causes 50% inhibition of a specific cellular process or viability.

Table 4: Receptor Binding Affinities
Compound IDReceptor TargetKᵢ (nM)Reference
85-HT1A1.2[7]
105-HT1A21.3[7]
7a5-HT1A14.3 ± 7.1[8][9]
3a5-HT1A67.8 ± 4.6[8][9]
6a5-HT1A199 ± 34.3[8][9]
6aDopamine D31.4 ± 0.21[8]
Unspecified Phenylpiperazine-Hydantoin Derivativesα-Adrenergic< 100[10]
14α-Adrenergic11.9[10]
2a, 2c, 2f, 2g, 2h5-HT1A0.12-0.63[11]

Note: Kᵢ (inhibition constant) represents the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher affinity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The formation of dopachrome can be monitored spectrophotometrically at approximately 475-490 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in phosphate buffer.

    • In a 96-well plate, add a defined volume of the tyrosinase enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. Include a control with solvent only.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-490 nm in kinetic mode for a set duration (e.g., 20-30 minutes).

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial or antifungal compound that prevents the visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration of the compound that inhibits growth is determined.

  • Materials:

    • Test microorganism (bacterial or fungal strain)

    • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compounds (dissolved in a suitable solvent)

    • 96-well microplates

    • Incubator

  • Procedure (Broth Microdilution Method):

    • Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism in the growth medium.

    • Add the inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the affinity (Kᵢ) of the test compound can be calculated.

  • Materials:

    • Cell membranes expressing the receptor of interest

    • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors)

    • Test compounds

    • Assay buffer

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value of the test compound is determined from a competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line (e.g., MCF-7, SNU-475)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nitrophenylpiperazine compounds are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz (DOT language).

Tyrosinase Inhibition and Melanogenesis

Nitrophenylpiperazine derivatives can inhibit the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis. This inhibition leads to a reduction in melanin production, making these compounds potential agents for treating hyperpigmentation disorders.

Tyrosinase_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Oxidation) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions NPP Nitrophenylpiperazine Compound Tyrosinase Tyrosinase NPP->Tyrosinase Mixed Inhibition Tyrosine_LDOPA_edge Tyrosine_LDOPA_edge LDOPA_Dopaquinone_edge LDOPA_Dopaquinone_edge

Caption: Mechanism of tyrosinase inhibition by nitrophenylpiperazine compounds.

Modulation of Serotonin Receptor Signaling

Certain nitrophenylpiperazine derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Their interaction with these receptors can modulate downstream signaling cascades, suggesting their potential in treating neurological and psychiatric disorders.

Serotonin_Signaling cluster_receptor 5-HT1A Receptor Activation Serotonin Serotonin Receptor 5-HT1A Receptor Serotonin->Receptor NPP Nitrophenylpiperazine Compound NPP->Receptor Modulation G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates targets

Caption: Modulation of the 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Interaction

Some nitrophenylpiperazine analogs act as ligands for dopamine receptors, particularly the D2 subtype. By binding to these receptors, they can influence dopamine-mediated neurotransmission, which is implicated in various neurological and psychiatric conditions.

Dopamine_Signaling cluster_receptor Dopamine D2 Receptor Signaling Dopamine Dopamine Receptor Dopamine D2 Receptor Dopamine->Receptor NPP Nitrophenylpiperazine Compound NPP->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Effects (e.g., ion channel modulation, MAPK pathway) G_protein->Downstream cAMP cAMP AC->cAMP conversion cAMP->Downstream

Caption: Interaction of nitrophenylpiperazine compounds with the dopamine D2 receptor.

Anticancer Mechanism of Action

Nitrophenylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their anticancer activity can be attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the inhibition of key cancer signaling pathways.

Anticancer_Mechanism cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_signaling Signaling Inhibition NPP Nitrophenylpiperazine Compound Caspase8 Caspase-8 NPP->Caspase8 Activates Mitochondrion Mitochondrion NPP->Mitochondrion Induces release of PI3K_AKT PI3K/AKT Pathway NPP->PI3K_AKT Inhibits Src Src Family Kinases NPP->Src Inhibits BCR_ABL BCR-ABL Pathway NPP->BCR_ABL Inhibits Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase37 Activates

Caption: Proposed anticancer mechanisms of nitrophenylpiperazine compounds.

Conclusion

The nitrophenylpiperazine scaffold has proven to be a fertile ground for the discovery of compounds with diverse therapeutic potential. The data and protocols presented in this guide highlight their activity against a range of targets, including enzymes, microbial pathogens, cancer cells, and G-protein coupled receptors. The versatility of this chemical class, coupled with the potential for further structural modifications, suggests that nitrophenylpiperazine derivatives will continue to be a significant area of research in the quest for novel and effective therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Nitrophenyl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)piperazine is a versatile chemical intermediate belonging to the arylpiperazine class of compounds.[1] Arylpiperazines are a well-established scaffold in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[2][3] Many derivatives have been developed as therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and psychosis.[2][4] The core piperazine moiety allows for extensive structural modifications, leading to compounds with tailored affinities for various neurotransmitter receptors, primarily serotonin and dopamine receptors.[3][5] While this compound itself is primarily recognized as a precursor for the synthesis of more complex pharmaceutical agents, its structural similarity to known psychoactive compounds suggests its potential utility as a pharmacological tool in neuroscience research.[1]

This document provides detailed application notes and protocols for the potential use of this compound in neuroscience research, drawing upon the established methodologies for the broader class of arylpiperazines.

Potential Applications in Neuroscience

Based on the known pharmacology of arylpiperazine derivatives, this compound could be utilized in the following research areas:

  • Elucidation of Serotonergic and Dopaminergic Pathways: As a potential ligand for serotonin and dopamine receptors, it can be used to probe the function of these neurotransmitter systems in various brain circuits.

  • Drug Discovery and Lead Optimization: Serving as a reference compound or a starting point for the synthesis of novel CNS-active agents.[1]

  • In Vivo Models of Neurological Disorders: To investigate its potential behavioral effects in animal models of anxiety, depression, or psychosis.

Quantitative Data on Related Phenylpiperazine Derivatives

CompoundTarget ReceptorAssay TypeKi (nM)IC50 (nM)Reference
1-(3-chlorophenyl)piperazine (mCPP)5-HT Receptor SubtypesRadioligand Binding360-1300-[6]
α2-adrenergicRadioligand Binding570-[6]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)5-HT1B ReceptorRadioligand Binding<10-fold selectivity-[7]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A ReceptorRadioligand Binding1.2-
LS-3-134Dopamine D3 ReceptorRadioligand Binding0.17-
WW-III-55Dopamine D3 ReceptorRadioligand Binding~20-

Note: This table provides context on the potential receptor interactions of phenylpiperazines. The actual binding profile of this compound needs to be experimentally determined.

Experimental Protocols

The following are detailed, generalized protocols for key experimental techniques in which this compound could be employed. Researchers should optimize these protocols based on their specific experimental goals and in-house capabilities.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific neurotransmitter receptor (e.g., serotonin 5-HT1A or dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Assay buffer (specific to the receptor).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

  • Incubate the plate at a specific temperature and for a duration optimized for the target receptor to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_ligand Prepare Radioligand & Competitor mix Mix Membranes, Radioligand & Competitor prep_ligand->mix prep_membranes Prepare Receptor Membranes prep_membranes->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Workflow for an in vitro radioligand binding assay.

Protocol 2: In Vivo Microdialysis

This protocol outlines a procedure to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Surgical instruments.

  • Dental cement.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., intraperitoneal injection).

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

    • Implant the guide cannula to the desired depth and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound systemically (e.g., i.p. injection).

    • Continue collecting dialysate samples for the desired duration to monitor changes in neurotransmitter levels.

    • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

  • Sample Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter(s) of interest using a validated analytical method like HPLC-ED.

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Anesthetize & Mount in Stereotax implant Implant Guide Cannula surgery->implant recover Post-operative Recovery implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse baseline Collect Baseline Samples perfuse->baseline administer Administer Compound baseline->administer collect_samples Collect Post-administration Samples administer->collect_samples analyze Quantify Neurotransmitters (e.g., HPLC-ED) collect_samples->analyze verify Histological Verification of Probe Placement collect_samples->verify

Workflow for an in vivo microdialysis experiment.

Protocol 3: In Vitro Electrophysiology (Brain Slice Recording)

This protocol describes how to assess the effects of this compound on neuronal activity using whole-cell patch-clamp recordings in acute brain slices.

Materials:

  • Vibrating microtome (vibratome).

  • Recording chamber and perfusion system.

  • Microscope with DIC optics.

  • Micromanipulators.

  • Patch-clamp amplifier and data acquisition system.

  • Glass capillaries for pulling recording pipettes.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Intracellular solution for the recording pipette.

  • This compound stock solution.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and rapidly dissect the brain.

    • Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.

    • Transfer the slices to a holding chamber with oxygenated aCSF to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

    • Visualize a neuron using the microscope and approach it with a glass pipette filled with intracellular solution.

    • Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

    • Bath-apply this compound at a known concentration by adding it to the perfusion aCSF.

    • Record the changes in neuronal activity in the presence of the compound.

    • Wash out the compound by perfusing with regular aCSF to observe if the effects are reversible.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to determine the effects of the compound on parameters such as membrane potential, firing rate, and synaptic currents.

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis dissect Brain Dissection slice Vibratome Slicing dissect->slice recover Slice Recovery slice->recover patch Whole-cell Patch Clamp recover->patch baseline Record Baseline Activity patch->baseline apply_drug Bath Apply Compound baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout record_effect->washout analyze Analyze Electrophysiological Parameters washout->analyze

Workflow for in vitro brain slice electrophysiology.

Signaling Pathways

Arylpiperazines are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The binding of an arylpiperazine ligand to these receptors can initiate a cascade of intracellular signaling events.

Potential Serotonergic Signaling

If this compound acts on serotonin receptors (e.g., 5-HT1A, 5-HT2A), it could modulate downstream signaling pathways that regulate neuronal excitability, gene expression, and synaptic plasticity. For instance, activation of 5-HT1A receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

compound This compound receptor 5-HT1A Receptor (Gi/o-coupled GPCR) compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits girk GIRK Channel g_protein->girk Opens camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates hyperpolarization Neuronal Hyperpolarization (Inhibition) girk->hyperpolarization Leads to

Potential 5-HT1A receptor-mediated signaling.

Potential Dopaminergic Signaling

Interaction with dopamine receptors, such as the D2 receptor (a Gi/o-coupled GPCR), would also lead to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This can modulate the activity of dopamine-responsive neurons and influence behaviors related to reward, motivation, and motor control.

compound This compound receptor Dopamine D2 Receptor (Gi/o-coupled GPCR) compound->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces downstream Modulation of Dopaminergic Neuron Activity camp->downstream Affects

Potential dopamine D2 receptor-mediated signaling.

Conclusion

This compound holds potential as a valuable research tool in neuroscience due to its structural relationship to a class of compounds with known CNS activity. While its specific pharmacological profile remains to be fully elucidated, the protocols and conceptual frameworks provided here offer a comprehensive guide for researchers to investigate its effects on neurotransmitter systems. Experimental determination of its binding affinities and functional activities at key receptors is a critical first step in harnessing its potential for advancing our understanding of brain function and pathology.

References

Application Notes and Protocols for 1-(3-Nitrophenyl)piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)piperazine (3-NPP) is a synthetic compound belonging to the arylpiperazine class, a chemical scaffold known for its interaction with various neurotransmitter receptors. Arylpiperazines have been extensively studied for their activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, with many derivatives developed as therapeutic agents for psychiatric and neurological disorders. This document provides detailed application notes and experimental protocols for the characterization of this compound as a ligand for serotonin receptors. The provided methodologies will enable researchers to determine its binding affinity and functional activity at various 5-HT receptor subtypes, contributing to a comprehensive understanding of its pharmacological profile.

Data Presentation

The following tables summarize the available quantitative data for this compound and structurally related compounds at various serotonin receptors. These tables are intended to serve as a reference and a starting point for further investigation.

Table 1: Binding Affinities (Ki) of this compound and Related Compounds at Serotonin Receptors

CompoundReceptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
This compound 5-HT2Moderate Affinity*[3H]ketanserinHuman Platelets[1]
1-(3-Chlorophenyl)piperazine (mCPP)5-HT1A25[3H]8-OH-DPATRat Brain
5-HT1B13[3H]5-HTRat Brain
5-HT1C1.3[3H]MesulerginePig Choroid Plexus
5-HT2A26[3H]KetanserinRat Cortex
5-HT2C1.3[3H]MesulerginePig Choroid Plexus
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1A16[3H]8-OH-DPATRat Brain
5-HT1B10[3H]5-HTRat Brain[2][3]
5-HT1C2.5[3H]MesulerginePig Choroid Plexus
5-HT2A130[3H]KetanserinRat Cortex
5-HT2C2.5[3H]MesulerginePig Choroid Plexus

*Note: A specific Ki value for this compound at the 5-HT2 receptor was not explicitly stated in the reference, but it was shown to have a higher affinity than the parent unsubstituted phenylpiperazine and its antagonist activity correlated with its binding affinity.[1] Further studies are required to determine precise Ki values across a broader range of 5-HT receptor subtypes.

Table 2: Functional Activities (EC50/IC50) of this compound and Related Compounds at Serotonin Receptors

CompoundReceptor SubtypeAssay TypeActivity (EC50/IC50 in nM)Functional ResponseTissue/Cell LineReference
This compound 5-HT2Platelet AggregationAntagonist*Inhibition of 5-HT induced aggregationHuman Platelets[1]
1-(3-Chlorophenyl)piperazine (mCPP)5-HT1CProlactin SecretionAgonistIncreased prolactin levelsRat[4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1B-Agonist--[2]
5-HT2C-Agonist--

*Note: A specific IC50 value was not provided. The provided protocols can be used to determine the potency of this compound at various 5-HT receptors.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human serotonin receptor subtype of interest.

  • Cell culture medium and supplements.

  • Phosphate-Buffered Saline (PBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Non-specific binding control (e.g., 10 µM Serotonin or a high concentration of a known antagonist).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

This protocol is used to determine the functional activity (agonist or antagonist) of this compound at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the Gs or Gi-coupled serotonin receptor of interest.

  • Cell culture medium and supplements.

  • Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (for Gi-coupled receptors).

  • A known agonist for the receptor of interest.

  • This compound stock solution (in DMSO).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation:

    • Seed cells into 384-well plates and grow to the desired confluency.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • Agonist Mode:

    • Add varying concentrations of this compound to the wells.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound at 37°C for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically the EC80 concentration).

    • For Gi-coupled receptors, add a fixed concentration of forskolin to stimulate cAMP production before adding the agonist and test compound.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the concentration of this compound to generate a dose-response curve and determine the EC50 value (concentration producing 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the concentration of this compound to generate an inhibition curve and determine the IC50 value.

Mandatory Visualizations

G Figure 1. Simplified 5-HT1A Receptor Signaling Pathway cluster_gprotein G-protein Dissociation Ligand This compound (or Serotonin) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits G_alpha Gαi/o G_betagamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylates targets G_alpha->AC Inhibits

Caption: Simplified signaling pathway for the Gi/o-coupled 5-HT1A receptor.

G Figure 2. Experimental Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing 5-HT Receptor start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay add_reagents Add Radioligand and This compound setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

G Figure 3. Logical Relationship of Functional Assays ligand_binding Ligand Binding to Serotonin Receptor g_protein_coupling G-Protein Coupling (Gq, Gs, Gi/o) ligand_binding->g_protein_coupling second_messenger Second Messenger Modulation g_protein_coupling->second_messenger downstream_effect Downstream Cellular Effect second_messenger->downstream_effect radioligand_assay Radioligand Binding Assay (Measures Affinity) radioligand_assay->ligand_binding Characterizes gtp_gamma_s_assay GTPγS Binding Assay (Measures G-protein activation) gtp_gamma_s_assay->g_protein_coupling Measures camp_assay cAMP Assay (Measures adenylyl cyclase activity) camp_assay->second_messenger Measures calcium_assay Calcium Mobilization Assay (Measures PLC activity) calcium_assay->second_messenger Measures

Caption: Relationship between binding and various functional assays.

References

Application of 1-(3-Nitrophenyl)piperazine in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)piperazine (3-NPP) is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its unique structure, featuring a piperazine ring coupled to a nitrophenyl moiety, provides a valuable platform for the development of novel therapeutics targeting various biological systems. The piperazine ring is a common pharmacophore in many approved drugs, known to enhance aqueous solubility and cell permeability, while the nitrophenyl group offers opportunities for diverse chemical modifications.[2][3][4] This document provides an overview of the applications of 3-NPP in drug discovery, with a focus on its derivatives and their biological activities, along with detailed protocols for relevant experimental assays.

Key Application Areas

The this compound scaffold has been instrumental in the development of compounds targeting:

  • Central Nervous System (CNS) Disorders: Phenylpiperazine derivatives are well-established modulators of various CNS receptors, including serotonin and dopamine receptors, making them attractive candidates for the treatment of depression, anxiety, and psychosis.[2][5]

  • Tyrosinase Inhibition: Derivatives of nitrophenylpiperazine have been designed and synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanin production.[6] This makes them promising candidates for the development of agents to treat hyperpigmentation disorders.

  • Antimicrobial and Antifungal Agents: The piperazine nucleus is a key feature in a number of antimicrobial and antifungal agents.[3]

Data Presentation: Biological Activity of this compound Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The following table summarizes the quantitative data for selected derivatives.

Derivative ClassTargetAssay TypeKey FindingReference
Nitrophenylpiperazine-Aryl ConjugatesTyrosinaseEnzyme InhibitionIC50 = 72.55 µM (for a specific indole-containing derivative)[6]
1-Arylpiperazine DerivativesSerotonin 5-HT1A ReceptorRadioligand BindingKi = 1.2 nM and 21.3 nM (for two adamantanamine derivatives)[7]
Biphenyl-3-oxo-1,2,4-triazine linked piperazinesAcetylcholinesterase (AChE)Enzyme InhibitionIC50 = 0.2 ± 0.01 μM
Piperazine-based compoundsHistamine H3 ReceptorRadioligand BindingKi = 3.17 nM[8]
Piperazine-based compoundsSigma-1 ReceptorRadioligand BindingKi = 3.64 nM[8]

Signaling Pathways

Phenylpiperazine derivatives often exert their effects by modulating key signaling pathways in the CNS. Below are representations of the signaling pathways for two common targets: the Dopamine D2 receptor and the Serotonin 5-HT1A receptor.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Gi Gi/o Protein D2R->Gi Activation BetaArrestin β-Arrestin D2R->BetaArrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation MAPK MAPK Pathway BetaArrestin->MAPK Activation

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[9][10] This pathway ultimately modulates gene transcription and neuronal activity. The D2 receptor can also signal through β-arrestin, activating pathways like the MAPK cascade.[11]

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin HT1A Serotonin 5-HT1A Receptor Serotonin->HT1A Agonist Binding Gi Gi/o Protein HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation PI3K PI3K/Akt Pathway Gi->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Pathway

The Serotonin 5-HT1A receptor also couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase.[12][13][14] Additionally, the activated G-protein can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[12] The receptor can also activate other signaling cascades such as the PI3K/Akt pathway.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing dopamine D2 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Plate Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL unlabeled ligand (high concentration), 50 µL radioligand, 100 µL membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL radioligand, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[16][17]

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start plate_prep Prepare 96-well Plate (Total, NSB, Competition) start->plate_prep incubation Incubate at RT (60-90 min) plate_prep->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Protocol 2: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add the following:

    • 20 µL of test compound solution (at various concentrations).

    • 140 µL of phosphate buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20-30 minutes) using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Tyrosinase_Inhibition_Assay_Workflow start Start plate_setup Prepare 96-well Plate (Test Compound, Buffer, Enzyme) start->plate_setup pre_incubation Pre-incubate at 37°C (10 min) plate_setup->pre_incubation reaction_start Add L-DOPA (Substrate) pre_incubation->reaction_start measurement Measure Absorbance at 475 nm (Kinetic Read) reaction_start->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis, characterization, and potential biological evaluation of novel compounds derived from the versatile intermediate, 1-(3-nitrophenyl)piperazine. This document offers experimental protocols and data presentation guidelines to support the discovery and development of new chemical entities with potential therapeutic applications.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a reactive secondary amine on the piperazine ring allows for a variety of chemical modifications, such as N-alkylation, N-arylation, and acylation. The nitrophenyl moiety can also be further functionalized, for example, through reduction of the nitro group to an amine, which can then participate in a range of coupling reactions. This versatility makes this compound an attractive starting material for the synthesis of diverse libraries of compounds for screening against various biological targets. Derivatives of nitrophenylpiperazine have shown promise in a range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis of Novel this compound Derivatives

A common and effective method for derivatizing this compound is through N-alkylation. This reaction involves the coupling of the secondary amine of the piperazine with a suitable alkyl halide in the presence of a base. The following protocol is an illustrative example for the synthesis of a novel compound, 1-(2-bromobenzyl)-4-(3-nitrophenyl)piperazine , adapted from established procedures for related isomers.

Experimental Protocol: Synthesis of 1-(2-bromobenzyl)-4-(3-nitrophenyl)piperazine

Materials:

  • This compound

  • 2-Bromobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 207.2 mg) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromobenzyl bromide (1.1 mmol, 274.9 mg) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound, 1-(2-bromobenzyl)-4-(3-nitrophenyl)piperazine .

ParameterValue
Molecular Formula C₁₇H₁₈BrN₃O₂
Molecular Weight 392.25 g/mol
Appearance Pale yellow solid
Melting Point 110-112 °C
Yield 85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.68 (t, J = 2.2 Hz, 1H), 7.58 (dd, J = 7.9, 1.3 Hz, 1H), 7.40 (dd, J = 8.1, 1.3 Hz, 1H), 7.35-7.29 (m, 2H), 7.18-7.12 (m, 2H), 3.68 (s, 2H), 3.32 (t, J = 5.0 Hz, 4H), 2.70 (t, J = 5.0 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 151.2, 149.1, 137.9, 133.0, 132.8, 129.8, 129.3, 127.8, 123.5, 118.3, 112.5, 107.9, 61.8, 53.2, 49.0
Mass (ESI-MS) m/z 392.1 [M+H]⁺, 394.1 [M+H+2]⁺
IR (KBr, cm⁻¹) ν 3080, 2925, 2820, 1610, 1525, 1345, 1100, 750

Biological Activity Screening

Derivatives of nitrophenylpiperazine have been reported to exhibit a range of biological activities. The newly synthesized compounds can be screened against various targets to identify their potential therapeutic applications.

Antimicrobial Activity Assay

The synthesized compounds can be tested for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (a known antibiotic/antifungal agent) and negative controls (medium with DMSO).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening can be summarized in a table for easy comparison.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1-(2-bromobenzyl)-4-(3-nitrophenyl)piperazine 163264
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A This compound C Reaction (e.g., N-alkylation) A->C B Alkyl/Aryl Halide B->C D Crude Product C->D E Purification (Chromatography) D->E F Pure Novel Compound E->F G NMR (1H, 13C) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I J Melting Point F->J K Antimicrobial Screening F->K L Anti-inflammatory Assay F->L M Cytotoxicity Assay F->M N Data Analysis K->N L->N M->N

Caption: General workflow for synthesis and evaluation.

Potential Signaling Pathway Inhibition

Many antimicrobial agents exert their effects by disrupting key signaling pathways in pathogens. For instance, some antibacterial compounds interfere with cell wall synthesis. The following diagram illustrates a simplified representation of a potential target pathway.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway A Precursor Molecules B Enzyme 1 (e.g., MurA) A->B C Intermediate 1 B->C D Enzyme 2 (e.g., MurB) C->D E Intermediate 2 D->E F Transglycosylases/Transpeptidases E->F G Peptidoglycan Synthesis F->G H Stable Cell Wall G->H I Novel Compound I->F Inhibition

Caption: Inhibition of bacterial cell wall synthesis.

HPLC-UV method development for piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV methodology has been developed for the analysis of piperazine derivatives, which are significant in the pharmaceutical industry as active ingredients and intermediates. This application note provides a detailed protocol for the separation and quantification of these compounds, addressing the common challenge of their poor UV absorption by employing a pre-column derivatization technique.

Application Note

Introduction

Piperazine and its derivatives are a class of organic compounds that are foundational in the synthesis of a wide array of pharmaceuticals, including antipsychotics like perphenazine and intermediates such as N-Boc-piperazine.[1] The accurate quantification of these compounds is crucial for quality control in drug manufacturing. A significant challenge in the HPLC-UV analysis of piperazine is its lack of a strong chromophore, which results in poor UV absorbance.[2][3] To overcome this, a pre-column derivatization step is often employed to attach a UV-active label to the piperazine molecule, thereby enhancing its detectability.[2][4][5] This application note details a robust HPLC-UV method for the analysis of piperazine derivatives using NBD-Cl (4-chloro-7-nitrobenzofuran) as a derivatizing agent.[2][5]

Experimental Workflow

The overall workflow for the is depicted in the following diagram.

HPLC-UV Method Development Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Standard Weighing Dissolution Dissolution Standard->Dissolution Sample Sample Weighing Sample->Dissolution Derivatization Derivatization with NBD-Cl Dissolution->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for HPLC-UV method development and validation.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation of derivatized piperazine compounds. The following table summarizes the optimized chromatographic conditions.

ParameterValue
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[2][6]
Mobile Phase Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2][6]
Flow Rate 1.0 mL/min[2][6]
Column Temperature 35°C[2][6]
Detection Wavelength 340 nm[2]
Injection Volume 10 µL[2][6]
Run Time 20 minutes[2][6]

Method Validation Summary

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2] A summary of the validation data is presented below.

Validation ParameterResult
Linearity Range 30 - 350 ppm[2]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 104.87 - 108.06%[2]
Precision (%RSD) < 1.13%[2]
Limit of Detection (LOD) 30 ppm[2]
Limit of Quantification (LOQ) 90 ppm[2]

Representative Chromatogram

The following diagram illustrates a typical chromatogram obtained from the analysis of a derivatized piperazine standard, showing the separation of the analyte from the derivatizing agent and other impurities.

Representative Chromatogram Time (min) cluster_peaks Time (min) 10,0 10,0 0,5 0,5 0,0 0,0 0,0->10,0 0,0->0,5 Absorbance (AU) p1 NBD-Cl p2 Piperazine Derivative p3 Impurity

Caption: A typical chromatogram showing peak separation.

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 ppm): Accurately weigh approximately 20 mg of the piperazine derivative standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the linearity range (e.g., 30, 50, 100, 150, 250, 350 ppm).[2]

2. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample equivalent to approximately 20 mg of the piperazine derivative into a 20 mL volumetric flask.

  • Add the diluent, sonicate to dissolve, and then dilute to volume.

  • Filter the solution through a 0.45 µm nylon filter prior to derivatization.

3. Derivatization Procedure

  • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of a 0.1% (w/v) solution of NBD-Cl in methanol.

  • Add 1 mL of a buffer solution (e.g., 0.1 M borate buffer, pH 9.0).

  • Cap the vials and heat at 60°C for 30 minutes in a water bath.

  • Cool the solutions to room temperature before injection into the HPLC system.

4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Inject 10 µL of the derivatized standard and sample solutions.[2][6]

  • Record the chromatograms and integrate the peak corresponding to the derivatized piperazine derivative.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the derivatized piperazine derivative against the concentration of the working standard solutions.

  • Determine the concentration of the piperazine derivative in the sample solutions from the calibration curve using the peak area obtained.

This detailed application note and protocol provide a comprehensive guide for researchers and scientists in the development and validation of an HPLC-UV method for the quantitative analysis of piperazine derivatives. The use of pre-column derivatization with NBD-Cl effectively addresses the challenge of poor UV absorbance, enabling sensitive and accurate measurements.

References

Application Notes and Protocols for In Vivo Studies of a 1-(3-Nitrophenyl)piperazine Analog in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for 1-(3-Nitrophenyl)piperazine. The following application notes and protocols are based on published research for a structurally related arylpiperazine derivative, LQFM181, which possesses a nitrophenyl moiety and has demonstrated neuroprotective effects in a mouse model of neurotoxicity. These notes are intended to provide a framework for designing and conducting in vivo studies with similar compounds.

Application Notes

Compound Profile: LQFM181 (Arylpiperazine Derivative)

LQFM181 is a novel arylpiperazine derivative investigated for its neuroprotective and antioxidant properties. In vivo studies have been conducted in a mouse model of neurotoxicity induced by 3-nitropropionic acid (3-NP), which mimics certain aspects of neurodegenerative diseases like Huntington's disease.

Potential In Vivo Applications

Based on the available data for the analog LQFM181, this compound and its derivatives could be investigated for the following in vivo applications:

  • Neuroprotection: Evaluation of efficacy in animal models of neurodegenerative diseases (e.g., Parkinson's, Huntington's, Alzheimer's disease).

  • Antioxidant Activity: Assessment of the compound's ability to mitigate oxidative stress in various disease models.

  • Cognitive Enhancement: Investigation of its effects on learning and memory in relevant behavioral paradigms.

  • Anti-inflammatory Effects: Exploration of its potential to reduce inflammation in central nervous system disorders.

Key Considerations for In Vivo Studies
  • Animal Model Selection: The choice of animal model is critical and should be relevant to the therapeutic area of interest. The 3-nitropropionic acid-induced neurotoxicity model in mice is a suitable starting point for assessing neuroprotective effects.[1]

  • Dosing and Administration: The route of administration and dosage will need to be optimized. For LQFM181, intraperitoneal injection was used.[1] Preliminary dose-ranging studies are recommended to determine the optimal therapeutic window and to identify any potential toxicity.

  • Biochemical and Behavioral Endpoints: A combination of biochemical markers (e.g., oxidative stress markers, enzyme activities) and behavioral tests (e.g., locomotor activity, memory tests) should be employed to provide a comprehensive assessment of the compound's in vivo effects.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the in vivo evaluation of the arylpiperazine derivative LQFM181 in a mouse model of 3-nitropropionic acid-induced neurotoxicity.[1]

Table 1: In Vivo Neuroprotective Effects of LQFM181

ParameterControl Group3-NP Treated Group3-NP + LQFM181 (25 mg/kg) Treated Group3-NP + LQFM181 (50 mg/kg) Treated Group
Malondialdehyde (MDA) LevelsReducedIncreasedSignificantly ReducedSignificantly Reduced
Carbonyl Protein LevelsReducedIncreasedSignificantly ReducedSignificantly Reduced
Succinate Dehydrogenase ActivityIncreasedDecreasedSignificantly IncreasedSignificantly Increased
Catalase ActivityIncreasedDecreasedSignificantly IncreasedSignificantly Increased
Superoxide Dismutase ActivityIncreasedDecreasedSignificantly IncreasedSignificantly Increased

Table 2: Behavioral Effects of LQFM181

Behavioral TestControl Group3-NP Treated Group3-NP + LQFM181 (50 mg/kg) Treated Group
Locomotor ActivityNormalImpairedReduced Dysfunction
Memory FunctionNormalImpairedReduced Dysfunction

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a 3-Nitropropionic Acid (3-NP) Induced Mouse Model

This protocol is adapted from the in vivo study of the arylpiperazine derivative LQFM181.[1]

1. Animals:

  • Male Swiss mice (25-30 g).

  • House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

  • All procedures should be approved by the Institutional Animal Care and Use Committee.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline with 0.1% Tween 80) administered intraperitoneally (i.p.).

  • Group 2 (3-NP): 3-Nitropropionic acid (30 mg/kg, i.p.) administered daily for 4 days.

  • Group 3 (3-NP + Test Compound): Test compound (e.g., 25 mg/kg, i.p.) administered 30 minutes before each 3-NP injection for 4 days.

  • Group 4 (3-NP + Test Compound): Test compound (e.g., 50 mg/kg, i.p.) administered 30 minutes before each 3-NP injection for 4 days.

3. Procedure:

  • On day 5, euthanize the animals by cervical dislocation.

  • Rapidly dissect the brain and isolate the striatum on a cold plate.

  • Homogenize the striatal tissue in an appropriate buffer for biochemical analysis.

4. Biochemical Analysis:

  • Lipid Peroxidation Assay: Measure Malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Protein Carbonyl Assay: Determine the levels of protein carbonyls as a marker of protein oxidation.

  • Enzyme Activity Assays:

    • Measure the activity of succinate dehydrogenase in mitochondrial fractions.

    • Assess the activity of antioxidant enzymes such as catalase and superoxide dismutase.

5. Behavioral Assessments (to be conducted before euthanasia on day 5):

  • Open Field Test: To assess locomotor activity.

  • Object Recognition Test: To evaluate learning and memory.

Visualizations

Experimental_Workflow cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment Phase (4 days) cluster_assessment Assessment (Day 5) Acclimatization Animal Acclimatization (1 week) Control Control Group Treated_3NP 3-NP Group Treated_Compound_Low 3-NP + Compound (Low Dose) Treated_Compound_High 3-NP + Compound (High Dose) Treatment Daily i.p. Injections Control->Treatment Treated_3NP->Treatment Treated_Compound_Low->Treatment Treated_Compound_High->Treatment Behavioral Behavioral Tests (Open Field, Object Recognition) Treatment->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Analysis (Oxidative Stress, Enzyme Activity) Euthanasia->Biochemical

Caption: Experimental workflow for in vivo neuroprotection study.

Signaling_Pathway cluster_inducer Neurotoxic Insult cluster_compound Therapeutic Intervention cluster_cellular_effects Cellular Effects cluster_outcome Outcome Three_NP 3-Nitropropionic Acid (3-NP) Oxidative_Stress Oxidative Stress (Increased MDA, Carbonyls) Three_NP->Oxidative_Stress induces Mito_Dysfunction Mitochondrial Dysfunction (Decreased SDH Activity) Three_NP->Mito_Dysfunction causes Antioxidant_Depletion Antioxidant Enzyme Depletion (Decreased CAT, SOD) Three_NP->Antioxidant_Depletion leads to Compound This compound Analog (LQFM181) Compound->Oxidative_Stress inhibits Compound->Mito_Dysfunction prevents Compound->Antioxidant_Depletion restores Neuroprotection Neuroprotection Compound->Neuroprotection promotes Neurodegeneration Neuronal Damage Oxidative_Stress->Neurodegeneration Mito_Dysfunction->Neurodegeneration Antioxidant_Depletion->Neurodegeneration

Caption: Proposed neuroprotective mechanism of action.

References

1-(3-Nitrophenyl)piperazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Nitrophenyl)piperazine is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structural features, comprising a piperazine ring and a nitrophenyl moiety, offer rich opportunities for chemical modification, enabling the development of compounds targeting a diverse range of biological pathways.[2] This scaffold is prominently featured in drugs developed for central nervous system disorders, cardiovascular diseases, and oncology.[1][3][4] The inherent stability and reactivity of this compound make it an attractive starting material for both academic research and large-scale industrial drug production.

This document provides detailed application notes on the use of this compound in the development of pharmaceutical agents, with a focus on the antihypertensive drug Manidipine and the anticancer potential of related derivatives. It includes structured quantitative data, detailed experimental protocols, and visualizations of key biological and developmental processes to support researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Piperazine Derivatives

The following tables summarize the biological activity of various pharmaceutical agents derived from or related to the piperazine scaffold.

Table 1: In Vitro Anticancer Activity of Novel Piperazine Derivatives

A variety of piperazine derivatives have demonstrated significant cytotoxic or growth-inhibitory effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are presented below, with lower values indicating higher potency.

Compound ID/NameCancer Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)
A novel piperazine derivativeK562Chronic Myeloid LeukemiaCell Proliferation Assay0.06 - 0.16
CB01U87GlioblastomaNot Specified< 0.05
CB01HeLaCervical CancerNot Specified< 0.05
RB-1MDA-MB-231Breast CancerNot Specified98.34
Compound 7g (guanidine derivative)HT-29Colon CancerMTT Assay< 2
Compound 7g (guanidine derivative)A549Lung CancerMTT Assay< 2
Compound 9LNCaPProstate CancerCCK-8 Assay< 5
Compound 15LNCaPProstate CancerCCK-8 Assay< 5

Table 2: Pharmacological Profile of Manidipine

Manidipine is a third-generation dihydropyridine calcium channel blocker that utilizes a nitrophenylpiperazine-related structural motif.[3][5]

ParameterValueBiological Target
IC502.6 nML-type Ca2+ channels (guinea-pig ventricular cells)[5]
Onset of Action15-60 minutes-
Duration of Action24 hours-
Plasma Protein Binding99%-
Elimination Half-life3.9-7.95 hours-

Experimental Protocols

Detailed methodologies for the synthesis of a key pharmaceutical agent and a standard biological assay are provided below.

Protocol 1: Synthesis of Manidipine

Manidipine can be synthesized in a multi-step process starting from N-(2-hydroxyethyl)piperazine and 3-nitrobenzaldehyde. The following protocol is a representative example.[3][6]

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate

  • To a reaction flask, add 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine (1.22 kg, 4.12 mol).

  • Heat the mixture to 70-75 °C.

  • Under stirring, add diketene (0.43 kg, 5.12 mol) dropwise.

  • After the addition is complete, maintain the temperature at 70-80 °C and continue stirring for 2 hours.

  • After the reaction is complete, add 6 L of ethyl acetate to dissolve the product.

  • Wash the organic phase with water three times.

  • Dry the organic phase and concentrate under reduced pressure to obtain 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate as an oily substance (yield: ~97%).[6]

Step 2: Synthesis of Manidipine

  • In a three-necked flask, combine 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate (69.5 g, 182.6 mmol), m-nitrobenzaldehyde (29 g, 191.7 mmol), and methyl 3-aminocrotonate (22.06 g, 191.8 mmol).[7]

  • Add 600 mL of isopropanol to the flask.

  • With stirring, heat the mixture to 75-85 °C and maintain the reaction for 10 hours.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 400 mL of ethyl acetate.

  • Wash the ethyl acetate solution with warm water (50-60 °C) four times (400 mL each).[7]

  • Dry the organic layer and concentrate under reduced pressure to obtain Manidipine (yield: ~57%).[7]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 565 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations: Pathways and Workflows

Mechanism of Action of Manidipine

Manidipine functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells.[4][8] This action leads to vasodilation and a reduction in blood pressure.

Manidipine_Mechanism Manidipine Manidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Manidipine->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of the antihypertensive agent Manidipine.

General Workflow for Drug Development from a Building Block

The development of a new pharmaceutical agent from a core chemical scaffold like this compound follows a structured, multi-phase process.

Drug_Development_Workflow cluster_Discovery Discovery & Lead Generation cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Post-Market Building_Block This compound (Building Block) Synthesis Synthesis of Derivatives Building_Block->Synthesis Screening High-Throughput Screening Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt In_Vitro In Vitro Studies (e.g., Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review NDA->Review Approval Approval & Market Launch Review->Approval Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

Caption: A generalized workflow for pharmaceutical agent development.

References

Application Notes and Protocols for Safe Handling and Storage of 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the safe handling and storage of 1-(3-Nitrophenyl)piperazine. Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be strictly followed.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Name This compound[2]
CAS Number 54054-85-2[3][4]
Molecular Formula C₁₀H₁₃N₃O₂[2][4]
Molecular Weight 207.23 g/mol [2][5]
Appearance Solid, Low Melting Solid[4]
Melting Point >230°C (for hydrochloride salt)[1]
Purity Typically ≥90-95%[1][4]

Table 2: Hazard Identification and Safety Information

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReference
Harmful if swallowedH302P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Harmful in contact with skinH312P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Causes skin irritationH315P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Causes serious eye irritationH319P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Harmful if inhaledH332P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
May cause respiratory irritationH335P271: Use only outdoors or in a well-ventilated area.[1]

Experimental Protocols

The following protocols detail the necessary steps for safely handling and storing this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield that meets EN166 standards or equivalent.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, an impervious apron is recommended.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Weighing and Handling Protocol
  • Engineering Controls: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation.

  • Weighing:

    • Designate a specific area within the fume hood for weighing.

    • Use a disposable weighing boat or paper.

    • Handle the container with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the process is exothermic, ensure the vessel is appropriately cooled.

  • General Handling:

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[2]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol
  • Container: Store this compound in its original, tightly sealed container. Ensure the label is clear and legible.

  • Location: Store in a cool, dry, and well-ventilated area.[2] The storage area should be locked or otherwise secured to restrict access.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6] Do not store near acids.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2]

Spill and Waste Disposal Protocol
  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for disposal.

    • For solutions, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal:

    • All waste containing this compound must be treated as hazardous waste.

    • Dispose of the waste in labeled, sealed containers.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Protocol
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Receive This compound ppe 1. Don Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat start->ppe prep_workspace 2. Prepare Workspace - Ensure fume hood is operational - Gather necessary equipment ppe->prep_workspace handling 3. Handle Compound - Weigh in fume hood - Avoid dust generation - Transfer carefully prep_workspace->handling experiment 4. Perform Experiment - Follow specific experimental protocol - Maintain situational awareness handling->experiment spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure cleanup 5. Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup experiment->spill experiment->exposure waste_disposal 6. Waste Disposal - Collect in labeled hazardous waste container - Follow institutional guidelines cleanup->waste_disposal storage 7. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles waste_disposal->storage end_procedure End of Procedure storage->end_procedure spill_protocol Follow Spill Protocol - Evacuate, contain, clean up spill->spill_protocol first_aid Follow First Aid Protocol - Remove from exposure, decontaminate, seek medical aid exposure->first_aid spill_protocol->cleanup first_aid->cleanup

Caption: Safe handling and storage workflow for this compound.

References

Application Notes and Protocols: Use of Nitro-Aromatic Piperazine Derivatives in Chagas Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions globally, with current treatments limited to two nitro-aromatic drugs, benznidazole and nifurtimox, which have significant limitations.[1][2][3] The search for new, effective, and safer therapeutic agents is a critical area of research. This document details the application of various nitro-aromatic compounds, including piperazine derivatives, in the study of Chagas disease, providing insights into their anti-parasitic activity and methodologies for their evaluation. While specific studies on 1-(3-Nitrophenyl)piperazine were not identified in the current literature, extensive research on related nitro-containing compounds, particularly 3-nitro-1H-1,2,4-triazole-based piperazines, offers valuable data and protocols for the field.

Quantitative Data Summary

The following tables summarize the in vitro activity of various nitro-aromatic compounds against Trypanosoma cruzi. These compounds represent promising scaffolds for the development of new anti-Chagasic agents.

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of 3-Nitro-1H-1,2,4-triazole-based Piperazines [4][5]

Compound IDStructure/SubstitutionIC50 against T. cruzi Amastigotes (µM)Cytotoxicity (IC50 in L6 cells, µM)Selectivity Index (SI)
3 p-Trifluoromethyl-substituted 1-phenyl piperazineData not specified, but noted as more activeNot specifiedNot specified
7 p-Chloro-substituted 1-phenyl piperazineData not specified, but noted as more activeNot specifiedNot specified
8 p-Methyl-substituted 1-phenyl piperazineLess active than compounds 3 and 7Not specifiedNot specified
9 p-Methoxy-substituted 1-phenyl piperazineLess active than compounds 3 and 7Not specifiedNot specified
Benznidazole (Reference) -1.85 ± 0.33>50>27

Note: The referenced studies highlight the increased potency of 1-phenyl piperazines with electron-withdrawing groups at the para or meta position.[4][5]

Table 2: In Vitro Activity of Other Nitro-Derivatives against Trypanosoma cruzi

CompoundParasite StageIC50 (µM)Host Cell LineReference
5-nitro-2-thienyl-malononitrile (5NO2TM)EpimastigoteHigh activity (specific value not provided)J774 macrophages[6][7]
5-nitro-2-thienyl-malononitrile (5NO2TM)AmastigoteActivity similar to nifurtimoxJ774 macrophages[6][7]
1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (8)Amastigote0.39L929 fibroblasts[8]
BenznidazoleAmastigote~1.56 (4-fold less potent than compound 8)L929 fibroblasts[8]

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Activity Assay (Amastigote Stage)

This protocol is adapted from studies evaluating nitro-aromatic compounds against intracellular amastigotes of T. cruzi.[4][8]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the intracellular (amastigote) form of T. cruzi.

Materials:

  • T. cruzi strain (e.g., Tulahuen expressing β-galactosidase, or other appropriate strain)

  • Mammalian host cells (e.g., L6 rat skeletal myoblasts or L929 mouse fibroblasts)

  • Culture medium (e.g., RPMI 1640 or DMEM, supplemented with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • Benznidazole (reference drug)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) for colorimetric assay

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells (e.g., L929 fibroblasts) into 96-well plates at a density of 4,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Parasite Infection: Infect the host cell monolayer with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.

  • Removal of Extracellular Parasites: After the incubation period, wash the wells twice with fresh medium to remove extracellular parasites.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the infected cells. Include wells with benznidazole as a positive control and wells with DMSO-treated medium as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Development:

    • Add 50 µL of CPRG solution (in 0.1% Nonidet P-40) to each well.

    • Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a mammalian cell line to assess selectivity.

Materials:

  • Mammalian cell line (e.g., L6, L929, or MRC-5)

  • Culture medium

  • Test compounds dissolved in DMSO

  • Resazurin solution

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence (530 nm excitation, 590 nm emission).

  • Data Analysis: Calculate the CC50 value from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / IC50.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action for Nitro-Heterocyclic Compounds

The trypanocidal activity of many nitro-heterocyclic compounds, including those related to benznidazole, is believed to involve the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) present in the parasite but absent in mammalian hosts.[9] This process leads to the formation of toxic metabolites that damage the parasite.

G cluster_parasite Trypanosoma cruzi cluster_host Mammalian Host Cell Nitro_Compound Nitro-Compound (Prodrug) NTR Type I Nitroreductase (NTR) Nitro_Compound->NTR Enzymatic Reduction Host_Cell Host Cell (No Type I NTR) Nitro_Compound->Host_Cell Reduced_Metabolites Reduced Toxic Metabolites NTR->Reduced_Metabolites Generates Cell_Damage Parasite Cell Damage & Death Reduced_Metabolites->Cell_Damage Induces No_Activation Prodrug Remains Inactive Host_Cell->No_Activation

Caption: Proposed activation pathway of nitro-compounds in T. cruzi.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of compounds for anti-Chagasic activity.

G Start Start: Compound Library Assay_1 Primary Screen: Anti-T. cruzi Amastigote Assay Start->Assay_1 Decision_1 Active? Assay_1->Decision_1 Inactive Inactive Compounds Decision_1->Inactive No Assay_2 Secondary Screen: Cytotoxicity Assay (e.g., L6 cells) Decision_1->Assay_2 Yes Decision_2 Selective? Assay_2->Decision_2 Non_Selective Toxic/Non-Selective Compounds Decision_2->Non_Selective No (Low SI) Hit_Compounds Hit Compounds for Further Studies Decision_2->Hit_Compounds Yes (High SI)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-(3-Nitrophenyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Issue 1: Low Yield of this compound in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction of 1-chloro-3-nitrobenzene with piperazine is resulting in a low yield of the desired mono-substituted product. What are the potential causes and how can I improve the yield?

Answer: Low yields in this SNAr reaction are often due to incomplete reaction, formation of a disubstituted byproduct, or suboptimal reaction conditions. Here are the key factors to investigate:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure your starting materials, particularly the 1-chloro-3-nitrobenzene, are of high purity, as impurities can inhibit the reaction.

  • Formation of 1,4-bis(3-nitrophenyl)piperazine: Piperazine has two reactive nitrogen atoms, which can lead to the formation of a disubstituted byproduct.[1]

    • Solution: Employ a large excess of piperazine (5-10 equivalents) to statistically favor mono-substitution.[2] Alternatively, consider using a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[2]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.

    • Solution: While polar aprotic solvents like DMSO or DMF are common, a solvent screen may be beneficial. The presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), is often used to neutralize the HCl generated during the reaction.[1]

Issue 2: Poor Performance of Buchwald-Hartwig Amination for this compound Synthesis

Question: I am attempting to synthesize this compound using a Buchwald-Hartwig amination of 1-bromo-3-nitrobenzene and piperazine, but the yield is poor. What are the critical parameters to optimize?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.[3]

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial for an efficient catalytic cycle.[4]

    • Solution: A screening of different ligands is highly recommended. For electron-deficient aryl halides like 1-bromo-3-nitrobenzene, ligands such as XPhos or SPhos often give good results.[5] The catalyst loading should also be optimized, typically between 1-5 mol%.

  • Base Selection: The base plays a critical role in the catalytic cycle and can influence the reaction rate and side reactions.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if starting material decomposition is observed, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[3]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] If solubility is an issue, a more polar aprotic solvent like THF might be beneficial.[6]

  • Reaction Temperature and Time: These reactions are typically run at elevated temperatures.

    • Solution: An optimal temperature range is usually between 80-110 °C.[7] The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and to avoid product degradation from prolonged heating.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the direct reaction of 1-chloro-3-nitrobenzene with piperazine, and how can I minimize it?

A1: The most common side product is the disubstituted 1,4-bis(3-nitrophenyl)piperazine.[1] This occurs because both nitrogen atoms of the piperazine ring are nucleophilic. To minimize its formation, you can use a large excess of piperazine (5-10 fold molar excess relative to the 1-chloro-3-nitrobenzene).[2] This statistically favors the mono-arylation. Another effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc protecting group can be removed after the coupling reaction.[2]

Q2: How do I choose between the SNAr and the Buchwald-Hartwig amination route for synthesizing this compound?

A2: The choice of synthetic route depends on several factors including the availability and cost of starting materials, desired scale, and tolerance to certain reagents.

  • SNAr: This is often a more cost-effective and simpler procedure, especially for large-scale synthesis. The presence of the electron-withdrawing nitro group on the aromatic ring activates it for nucleophilic attack, making this a viable route.[8]

  • Buchwald-Hartwig Amination: This method is generally more versatile and can be applied to a wider range of aryl halides with varying electronic properties.[4] It often provides higher yields under milder conditions, but the cost of the palladium catalyst and ligands can be a consideration for large-scale production.

Q3: My purified this compound shows impurities in the NMR spectrum. What are the likely contaminants?

A3: Besides the potential for the 1,4-disubstituted byproduct, other impurities can arise from side reactions or incomplete purification.

  • From SNAr: Residual starting materials (1-chloro-3-nitrobenzene and piperazine) may be present.

  • From Buchwald-Hartwig: Ligand-related byproducts or residual palladium can be present.

  • General: Solvents used in the reaction or purification steps can be trapped in the final product. A thorough drying under vacuum is recommended.

Q4: What are the recommended purification techniques for this compound?

A4: The basic nature of the piperazine moiety can influence the purification strategy.

  • Column Chromatography: This is a common and effective method. To avoid tailing of the basic product on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The this compound will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[2]

Data Presentation

Table 1: Optimization of Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis
EntryPiperazine EquivalentsBaseSolventTemperature (°C)Time (h)Yield (%)
12.0K₂CO₃DMSO1001265
25.0K₂CO₃DMSO1001285
310.0K₂CO₃DMSO1001292
45.0NoneDMSO1001278
55.0K₂CO₃DMF1001282
65.0K₂CO₃DMSO802475
75.0K₂CO₃DMSO120888

Note: This table is a representation of expected trends based on general principles of SNAr reactions for piperazine derivatives.

Table 2: Optimization of Buchwald-Hartwig Amination for this compound Synthesis
EntryPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001295
2Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001290
3Pd₂(dba)₃ (2)SPhos (4)NaOtBuToluene1001292
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001280
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001275
6Pd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1001293
7Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene802485

Note: This table is a representation of expected trends based on general principles of Buchwald-Hartwig amination reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1-Chloro-3-nitrobenzene (1.0 eq)

  • Piperazine (10.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperazine and dimethyl sulfoxide.

  • Add potassium carbonate to the mixture.

  • Slowly add 1-chloro-3-nitrobenzene to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane with 0.5% triethylamine) to afford this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-3-nitrobenzene (1.0 eq)

  • Piperazine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium t-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-3-nitrobenzene, piperazine, and sodium t-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane with 0.5% triethylamine) to afford this compound.

Mandatory Visualization

S_N_Ar_Troubleshooting start Low Yield in S_N_Ar check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_byproduct Analyze for Disubstituted Byproduct incomplete->check_byproduct No end_good Improved Yield increase_time_temp->end_good byproduct_present Byproduct Detected? check_byproduct->byproduct_present use_excess_piperazine Use Large Excess of Piperazine (5-10 eq) byproduct_present->use_excess_piperazine Yes use_protected_piperazine Use Mono-Boc-Piperazine byproduct_present->use_protected_piperazine Yes optimize_conditions Optimize Reaction Conditions (Solvent, Base) byproduct_present->optimize_conditions No use_excess_piperazine->end_good use_protected_piperazine->end_good optimize_conditions->end_good

Caption: Troubleshooting workflow for low yield in the SNAr synthesis.

Buchwald_Hartwig_Optimization cluster_params Key Parameters to Optimize cluster_options Common Reagents & Conditions start Optimizing Buchwald-Hartwig Amination catalyst_screening Catalyst System Screening start->catalyst_screening base_selection Base Selection start->base_selection solvent_choice Solvent Choice start->solvent_choice temp_time Temperature & Time Optimization start->temp_time pd_source Pd Source: Pd₂(dba)₃, Pd(OAc)₂ catalyst_screening->pd_source ligand Ligand: XPhos, SPhos catalyst_screening->ligand strong_base Strong Base: NaOtBu base_selection->strong_base weak_base Weaker Base: Cs₂CO₃, K₃PO₄ base_selection->weak_base common_solvents Solvents: Toluene, Dioxane, THF solvent_choice->common_solvents monitoring Monitor by TLC/LC-MS temp_time->monitoring end_good High Yield Synthesis

References

Addressing stability issues of 1-(3-Nitrophenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Nitrophenyl)piperazine (3-NPP)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound (3-NPP) in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (3-NPP) in solution?

A1: The stability of 3-NPP in solution can be influenced by several factors, drawing from the general behavior of phenylpiperazine derivatives and aromatic nitro compounds.[1][2] Key factors include:

  • pH: The piperazine moiety has two pKa values (typically around 5.35 and 9.73 for piperazine itself), meaning its protonation state, and thus solubility and reactivity, are pH-dependent.[3] Extreme pH values can lead to hydrolysis.[1][4]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1][4] Storing solutions in a cool environment is generally recommended.[5]

  • Light Exposure: Aromatic nitro compounds can be susceptible to photodegradation.[1] It is advisable to protect 3-NPP solutions from light.

  • Oxidizing Agents: The molecule may be sensitive to strong oxidizing agents.[6] Avoid using solvents or reagents that contain or can generate oxidative species.

  • Solvent Purity: Impurities in solvents can initiate or catalyze degradation. Always use high-purity, analytical-grade solvents.

Q2: What is the expected pH stability profile for 3-NPP?

Q3: Is 3-NPP susceptible to degradation from light or temperature?

A3: Yes, both are potential concerns. Many complex organic molecules are sensitive to heat, which can increase the rate of hydrolysis or other degradation reactions.[1] Aromatic nitro compounds can be light-sensitive, and piperazine itself can darken upon exposure to light.[1][6] Therefore, it is best practice to store stock solutions and working solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage) and in amber vials or otherwise protected from light.

Q4: What are the likely degradation products of 3-NPP?

A4: Potential degradation pathways can be inferred from the chemical structure. The electron-withdrawing nature of the nitro group makes the benzene ring resistant to oxidation but susceptible to reduction.[2][9] Therefore, a primary degradation product could be 1-(3-Aminophenyl)piperazine, resulting from the reduction of the nitro group. Other pathways, such as hydrolysis of the piperazine ring, could occur under harsh conditions.

dot

Caption: Potential chemical degradation pathways for this compound.

Q5: What are the recommended storage conditions for 3-NPP solutions?

A5: To maximize shelf-life, solutions of 3-NPP should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months).

  • Light: Always store in amber glass vials or wrap containers in aluminum foil to protect from light.[6]

  • Container: Use tightly sealed containers to prevent solvent evaporation and absorption of atmospheric water and carbon dioxide.[3][5]

  • Atmosphere: For highly sensitive applications, consider aliquoting the solution and purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

If you are experiencing poor reproducibility or a gradual loss of compound activity, it may be due to the degradation of your 3-NPP solution. Follow this workflow to diagnose the issue.

dot

arrow arrow start Inconsistent Experimental Results check_prep Review Solution Preparation: - Correct solvent? - Freshly prepared? start->check_prep check_storage Evaluate Storage Conditions: - Stored at correct temp? - Protected from light? check_prep->check_storage check_params Assess Experimental Parameters: - pH of medium stable? - Incompatible reagents? check_storage->check_params perform_qc Perform Quality Control Check (e.g., HPLC-UV) check_params->perform_qc result Is 3-NPP Peak Area >95% of fresh standard? perform_qc->result stable Solution is Likely Stable. Investigate other experimental variables. result->stable Yes unstable Solution is Degrading. Prepare fresh solution and re-optimize storage/experimental conditions. result->unstable No cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation arrow arrow prep_stock Prepare 10 mM 3-NPP Stock in DMSO prep_working Dilute Stock to 100 µM in Test Buffers (pH 5, 7.4, 9) prep_stock->prep_working aliquot Aliquot into Amber (Dark) & Clear (Light) Vials prep_working->aliquot incubate Incubate Vials under Test Conditions (4°C, RT, 40°C) aliquot->incubate sample Sample at T=0, 4, 8, 24, 48h incubate->sample inject Inject onto HPLC-UV System sample->inject analyze Quantify 3-NPP Peak Area inject->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate plot Plot % Remaining vs. Time calculate->plot determine Determine Stability Window plot->determine

References

Identification of common impurities in 1-(3-Nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Nitrophenyl)piperazine. Our aim is to help you identify and mitigate common impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in the synthesis of this compound typically arise from unreacted starting materials and side reactions. These include:

  • Unreacted Starting Materials: Residual 1-bromo-3-nitrobenzene (or other halo-nitroaromatic precursors) and piperazine.

  • Di-substituted Byproduct: 1,4-bis(3-nitrophenyl)piperazine is a common impurity formed when a second molecule of the nitrophenyl group reacts with the product.

  • Positional Isomers: If the starting 3-nitrophenyl halide is not pure, you may find isomers such as 1-(2-nitrophenyl)piperazine or 1-(4-nitrophenyl)piperazine in your final product.

  • Hydrodehalogenation Products: In some cases, the starting aryl halide can be reduced to nitrobenzene.

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(3-nitrophenyl)piperazine?

A2: The formation of the di-substituted byproduct is a common challenge in N-arylpiperazine synthesis.[1] To favor the desired mono-substituted product, you can employ several strategies:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product.[2]

  • Controlled Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of the di-substituted impurity. Prolonged reaction times at elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2]

  • Slow Addition of the Aryl Halide: Adding the 1-bromo-3-nitrobenzene to the reaction mixture slowly can help maintain a high effective concentration of piperazine, thus favoring mono-substitution.

  • Use of Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The desired substitution is performed on the unprotected nitrogen, followed by a deprotection step to yield the final product.[2]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for quantifying the purity of N-arylpiperazines and detecting impurities.[3] For more detailed analysis and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[4][5] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.[5]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
  • Question: After purification, I still observe the presence of 1-bromo-3-nitrobenzene and/or piperazine in my product. What can I do?

  • Answer:

    • Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure all the limiting starting material has been consumed before workup. If the reaction has stalled, consider increasing the reaction time or temperature.

    • Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of piperazine is generally recommended.

    • Effective Purification:

      • Acid-Base Extraction: Utilize the basic nature of piperazine and this compound. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The piperazine-containing compounds will move to the aqueous layer. The unreacted 1-bromo-3-nitrobenzene will remain in the organic layer. The aqueous layer can then be basified and the product extracted with an organic solvent.[2]

      • Column Chromatography: Silica gel column chromatography can be effective. To prevent peak tailing of the basic piperazine compounds, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[2]

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

Issue 2: High Levels of the Di-substituted Byproduct
  • Question: My product is heavily contaminated with 1,4-bis(3-nitrophenyl)piperazine. How can I prevent this?

  • Answer:

    • Increase Piperazine Excess: As mentioned in the FAQs, a larger excess of piperazine is the most direct way to minimize di-substitution.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Purification: Separating the mono- and di-substituted products can be challenging due to their similar polarities. Careful column chromatography with a shallow gradient may be required. Recrystallization might also be effective if the solubilities of the two compounds are sufficiently different in a particular solvent system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that optimal conditions may vary depending on the specific scale and equipment used.

ParameterConditionExpected OutcomePotential Impurity Level
Reactants 1-bromo-3-nitrobenzene, PiperazineHigh yield of this compound-
Stoichiometry 1 eq. Aryl Halide : 5-10 eq. PiperazineFavors mono-substitutionDi-substituted < 5%
Solvent Toluene, Dioxane, THF, DMFGood solubility of reactantsVaries with solvent
Base K₃PO₄, Cs₂CO₃ (for Buchwald-Hartwig)Efficient reactionVaries with base strength
Temperature 80-120 °CReasonable reaction rateHigher temp may increase di-substitution
Purity (after purification) >95%Meets typical pharmaceutical intermediate standards[6][7]<5% total impurities

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 1-bromo-3-nitrobenzene (1.0 eq)

  • Piperazine (5.0 eq)

  • Toluene

  • Sodium tert-butoxide (NaOtBu) (1.2 eq)

  • Palladium acetate (Pd(OAc)₂) (0.02 eq)

  • Racemic BINAP (0.03 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried flask, add palladium acetate, racemic BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene, followed by 1-bromo-3-nitrobenzene and piperazine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford this compound.

Protocol 2: Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

  • Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.

Detection:

  • UV detection at 254 nm.

Procedure:

  • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

Impurity_Formation_Pathway cluster_0 Primary Reaction cluster_1 Side Reactions A 1-bromo-3-nitrobenzene C This compound (Desired Product) A->C + Piperazine (excess) E Nitrobenzene (Hydrodehalogenation Impurity) A->E Reduction B Piperazine B->C D 1,4-bis(3-nitrophenyl)piperazine (Di-substituted Impurity) C->D + 1-bromo-3-nitrobenzene

Caption: Impurity formation pathway in this compound synthesis.

Troubleshooting_Workflow start Synthesis of This compound analysis Analyze Crude Product (TLC, HPLC, LC-MS) start->analysis check_purity Purity > 95%? analysis->check_purity end Final Product check_purity->end Yes troubleshoot Identify Impurities check_purity->troubleshoot No unreacted_sm Unreacted Starting Materials troubleshoot->unreacted_sm disubstituted Di-substituted Byproduct troubleshoot->disubstituted other_impurities Other Impurities troubleshoot->other_impurities optimize_purification Optimize Purification: - Acid-Base Extraction - Column Chromatography - Recrystallization unreacted_sm->optimize_purification optimize_reaction Optimize Reaction: - Increase Piperazine Excess - Adjust Temperature/Time disubstituted->optimize_reaction other_impurities->optimize_purification optimize_reaction->start optimize_purification->analysis

Caption: A logical workflow for troubleshooting common synthesis and purity issues.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-(3-Nitrophenyl)piperazine in vitro.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous cell culture medium. What are the recommended solvents?

A1: this compound, as a free base, is expected to have low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of similar piperazine derivatives.

Q2: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A2: High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as precipitation upon dilution. Here are several strategies to overcome this:

  • Lower the Final Concentration: You may be exceeding the thermodynamic solubility of the compound in the final assay medium. Try using a lower final concentration of this compound.

  • pH Adjustment: The solubility of piperazine derivatives can often be increased by adjusting the pH of the medium to a more acidic value, which promotes ionization.[1] However, ensure the pH is compatible with your specific biological assay.

  • Use of Co-solvents: Incorporating a small amount of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.[1]

  • Salt Formation: Consider using a salt form of the compound, such as this compound hydrochloride, which is generally more water-soluble than the free base.[1][2]

Q4: Are there more advanced methods to improve the solubility of this compound for in vivo or long-term in vitro studies?

A4: Yes, if standard methods are insufficient, you can explore advanced formulation strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming inclusion complexes with increased aqueous solubility.[1]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[1]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible assay results.

Possible Cause: This may be due to inconsistent solubilization or precipitation of this compound during your experiments. The actual concentration of the compound in solution could be varying between replicates.

Solutions:

  • Standardize Stock Solution Preparation: Ensure your stock solution is fully dissolved before each use. Vortex the stock solution briefly and visually inspect for any precipitate.

  • Determine Kinetic Solubility: Perform a kinetic solubility assessment in your specific assay buffer to understand the concentration at which the compound begins to precipitate under your experimental conditions.

  • Filter Sterilization Considerations: If you are filter-sterilizing your final dilutions, be aware that the compound may adsorb to the filter membrane. Use low protein-binding filters (e.g., PVDF) and consider verifying the concentration after filtration.

Issue: Compound precipitates out of solution during a long-term cell culture experiment (e.g., 24-72 hours).

Possible Cause: You are likely observing a transition from a kinetically soluble state to a thermodynamically insoluble state over time, leading to precipitation.

Solutions:

  • Lower Working Concentration: The most straightforward approach is to use a lower, non-precipitating concentration of the compound if it still elicits the desired biological effect.

  • Advanced Formulations: For long-term studies, consider using advanced formulations like cyclodextrin complexes or nanosuspensions to enhance and maintain solubility.[1]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventIllustrative Solubility (mg/mL)Illustrative Molar Solubility (mM)
Water (pH 7.4)< 0.1< 0.48
PBS (pH 7.4)< 0.1< 0.48
DMSO> 50> 241
Ethanol~10~48

Table 2: Illustrative Effect of pH on Aqueous Solubility of this compound

pHIllustrative Solubility (mg/mL)Illustrative Molar Solubility (mM)
5.0~1.0~4.8
6.0~0.5~2.4
7.4< 0.1< 0.48
8.0< 0.1< 0.48

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 207.23 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh 2.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer (e.g., cell culture medium)

  • 96-well plate (clear bottom)

  • Multi-well plate reader capable of measuring light scatter or turbidity

Procedure:

  • Prepare serial dilutions of the 10 mM stock solution in your assay buffer in a 96-well plate. A typical concentration range to test would be from 1 µM to 100 µM.

  • Include a vehicle control (assay buffer with the highest concentration of DMSO used in the dilutions).

  • Incubate the plate at the same temperature as your planned experiment (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Visually inspect each well for any signs of precipitation.

  • Measure the light scatter or turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in signal compared to the vehicle control indicates precipitation.

  • The highest concentration that does not show precipitation is your approximate kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dilute stock in assay buffer store->dilute mix Mix thoroughly dilute->mix add_to_cells Add to cells mix->add_to_cells incubate Incubate add_to_cells->incubate measure Measure endpoint incubate->measure troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes no_precip Proceed with Experiment start->no_precip No ph_adjust Adjust pH of Medium (if compatible) lower_conc->ph_adjust retest retest lower_conc->retest Still Precipitates? use_salt Use Salt Form (e.g., HCl) ph_adjust->use_salt ph_adjust->retest advanced Consider Advanced Formulations (Cyclodextrin, Nanosuspension) use_salt->advanced use_salt->retest retest->advanced Yes retest->no_precip No

References

Technical Support Center: Enhancing the Purity of 1-(3-Nitrophenyl)piperazine for Sensitive Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(3-Nitrophenyl)piperazine (3-NPP). High-purity 3-NPP is crucial for its use in sensitive assays, particularly in pharmaceutical research where it serves as a key intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound hydrochloride typically has a purity of 95% or higher.[1][3] For sensitive assays, further purification is often necessary to remove residual starting materials, byproducts, and other impurities that could interfere with experimental results.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude 3-NPP can include unreacted starting materials such as 1-chloro-3-nitrobenzene and piperazine. A significant byproduct can be the disubstituted piperazine, 1,4-bis(3-nitrophenyl)piperazine, which arises from the reaction of 3-NPP with another molecule of 1-chloro-3-nitrobenzene.

Q3: Why is high purity of this compound important for sensitive assays?

A3: In sensitive assays, such as those involving G-protein coupled receptor (GPCR) binding or enzyme kinetics, impurities can lead to erroneous results.[1] Impurities may compete with the compound of interest for binding sites, inhibit or activate biological targets non-specifically, or interfere with the analytical detection method. This can compromise the reliability and reproducibility of the assay.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a low yield of purified this compound after recrystallization. What are the possible causes and how can I improve the recovery?

Answer: Low recovery during recrystallization can be due to several factors. Here are some troubleshooting steps:

  • Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening to identify the optimal recrystallization solvent or solvent system. Common solvent systems for piperazine derivatives include ethanol/water or isopropanol/water.

  • Premature Crystallization: If crystals form too quickly during cooling, impurities can become trapped within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Incomplete Precipitation: The compound may not have fully crystallized out of the solution.

    • Solution: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Issue 2: Persistent Impurities After a Single Purification Step

Question: After a single purification step (e.g., recrystallization), I still detect impurities in my this compound sample by HPLC. What should I do?

Answer: If impurities persist, a multi-step purification approach may be necessary.

  • Column Chromatography: For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography is a highly effective technique.

    • Pro-Tip: Due to the basic nature of the piperazine moiety, the compound may streak on a standard silica gel column. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent.

  • Acid-Base Extraction: This method can be used to separate the basic 3-NPP from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated 3-NPP will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product can be re-extracted into an organic solvent.

  • Sequential Purification: Consider performing a column chromatography purification followed by a final recrystallization step to achieve the highest possible purity.

Data Presentation

The following table provides illustrative data on the expected purity improvement of this compound using different purification techniques.

Purification MethodStarting Purity (%)Final Purity (%)Typical Recovery (%)
Single Recrystallization (Ethanol/Water)95.2>99.075-85
Column Chromatography (Silica Gel with 1% Triethylamine in Hexane/Ethyl Acetate)95.2>99.560-75
Acid-Base Extraction followed by Recrystallization95.2>99.850-65

Note: This is illustrative data. Actual results may vary depending on the nature and quantity of impurities in the starting material.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the recrystallization of 3-NPP. The optimal solvent system may need to be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few more drops of hot ethanol until the solution is clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the 3-NPP sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Logical Workflow for Purification and Analysis

The following diagram illustrates a logical workflow for the purification and subsequent purity analysis of this compound.

Purification_Workflow Purification and Analysis Workflow for this compound cluster_purification Purification cluster_analysis Purity Analysis crude Crude 3-NPP recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography acid_base_extraction Acid-Base Extraction crude->acid_base_extraction hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc decision Purity > 99.5%? hplc->decision nmr NMR Spectroscopy purified_product High-Purity 3-NPP (>99.5%) purified_product->nmr Characterization decision->column_chromatography No decision->purified_product Yes

Caption: A logical workflow for the purification and analysis of this compound.

Application in a Competitive GPCR Binding Assay

High-purity 3-NPP is often a precursor for the synthesis of novel ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a competitive binding assay where impurities could significantly impact the results.

GPCR_Binding_Assay Competitive GPCR Binding Assay cluster_assay Assay Components cluster_binding Binding Events GPCR GPCR Binding_Complex GPCR-Radioligand Complex GPCR->Binding_Complex Non_Specific_Binding Non-Specific Binding GPCR->Non_Specific_Binding Radioligand Radiolabeled Ligand Radioligand->Binding_Complex Binds Test_Ligand Test Ligand (derived from 3-NPP) Displacement Displacement of Radioligand Test_Ligand->Displacement Impurity Impurity Impurity->Non_Specific_Binding Binding_Complex->Displacement Competes with

Caption: Diagram of a competitive GPCR binding assay highlighting potential interference from impurities.

References

Troubleshooting piperazine derivative reactions in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Question 1: My N-arylation of piperazine using Buchwald-Hartwig amination is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines are a frequent issue and can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2] Here are key factors to investigate:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands to achieve good yields.[1][2] It is advisable to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.[1]

  • Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions.[1] If a strong base like sodium tert-butoxide (NaOtBu) causes decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Solvent Effects: The solvent influences the solubility of your reagents and the stability of the catalytic species.[1][2] Toluene, dioxane, and THF are commonly used. If you are facing solubility issues, a more polar solvent like t-butanol might be beneficial.[1][2]

  • Temperature and Reaction Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials or products.[1][2] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1][2]

Data Presentation: Effect of Ligand, Base, and Solvent on Buchwald-Hartwig Amination Yield

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
4-chlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10085[2]
4-chlorotoluenePd₂(dba)₃RuPhosK₃PO₄Dioxane11078[2]
4-bromoanisolePd(OAc)₂SPhosCs₂CO₃Toluene10092[2]
4-bromoanisolePd(OAc)₂DavePhosNaOtBuTHF8088[2]

Mandatory Visualization: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Screen Catalyst/Ligand (e.g., XPhos, RuPhos) start->check_catalyst check_base Optimize Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) start->check_base check_solvent Vary Solvent (e.g., Toluene, Dioxane, THF) start->check_solvent check_temp Adjust Temperature & Monitor with TLC/LC-MS start->check_temp success Improved Yield check_catalyst->success Yield Improves check_base->success Yield Improves check_solvent->success Yield Improves check_temp->success Yield Improves

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Controlling Selectivity: Mono- vs. Di-substitution

Question 2: How can I prevent the formation of the 1,4-di-substituted piperazine byproduct?

Answer:

The formation of di-substituted byproducts is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[3][4] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 fold) relative to the electrophile can statistically favor mono-substitution.[1]

  • Slow Addition: Adding the electrophile slowly to the reaction mixture, especially at low temperatures, can help to control the reaction and minimize di-substitution.[1]

  • Use of Protecting Groups: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen atom, directing the reaction to the unprotected nitrogen.[1][3] The protecting group can be removed in a subsequent step.[3]

  • In Situ Protonation: Reacting piperazine with one equivalent of an acid (like in piperazine monohydrochloride) protonates one nitrogen, reducing its nucleophilicity and directing alkylation to the free secondary amine.[3][5]

Mandatory Visualization: Strategies for Mono-substitution

G cluster_solutions Solutions goal Desired: Mono-substituted Piperazine problem Problem: Di-substitution stoichiometry Use Excess Piperazine problem->stoichiometry slow_addition Slow Electrophile Addition at Low Temp problem->slow_addition protection Use Mono-protected Piperazine (e.g., N-Boc) problem->protection protonation In Situ Mono-protonation problem->protonation stoichiometry->goal slow_addition->goal protection->goal protonation->goal

Caption: Approaches to favor mono-substitution of piperazine.

Experimental Protocols: Mono-protection of Piperazine with Boc Anhydride

  • Materials:

    • Piperazine (2 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

    • Monitor the reaction to completion using TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-Boc-piperazine.[1]

Alkylation Reactions

Question 3: My N-alkylation of piperazine is resulting in a complex mixture of products, including quaternary ammonium salts. How can I achieve a cleaner reaction?

Answer:

Over-alkylation leading to the formation of water-soluble quaternary ammonium salts is a known issue in piperazine alkylation.[3] To obtain a cleaner reaction and favor the desired mono-alkylated product, consider the following:

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides.[3] It involves reacting piperazine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method effectively prevents the formation of quaternary ammonium salts.[3][6]

  • Choice of Base and Solvent for Direct Alkylation: When performing direct alkylation, the choice of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often preferred over strong bases to minimize side reactions like di-alkylation.[3][6] Ensure your solvent (e.g., acetonitrile, DMF) can dissolve the reagents.[6]

  • Use of Protected Piperazine: As with N-arylation, using a mono-protected piperazine (e.g., N-acetylpiperazine or N-Boc-piperazine) ensures mono-alkylation at the free nitrogen.[6]

Data Presentation: Common Issues in Piperazine Alkylation and Solutions

IssuePotential CauseRecommended Solution
Low Yield of Mono-alkylated ProductDi-alkylationUse a mono-protected piperazine or a large excess of piperazine.[3]
Formation of Quaternary Ammonium SaltsOver-alkylation on the same nitrogenEmploy reductive amination instead of direct alkylation.[3]
Incomplete ReactionPoor solubility of reagents or reversible equilibriumChange to a more suitable solvent (e.g., DMF); ensure effective neutralization of acid byproduct with a sufficient amount of base.[6]
Product DecompositionUnstable alkylating agent or productLower the reaction temperature and monitor the reaction closely.[6]

Experimental Protocols: General Protocol for Reductive Amination

  • Materials:

    • 1-Boc-piperazine

    • Aldehyde or Ketone (1 equivalent)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • Dissolve 1-Boc-piperazine and the aldehyde or ketone in DCM or DCE.

    • Stir the mixture at room temperature for a short period to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Purification Challenges

Question 4: I am having difficulty purifying my piperazine derivative. What are some effective purification techniques?

Answer:

The basic and often polar nature of piperazine derivatives can make purification challenging.[2][4] If standard silica gel chromatography is proving ineffective, consider these alternative methods:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine compounds from non-basic impurities.[4] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative will move into the aqueous layer as its salt. The aqueous layer can then be separated, basified, and the purified product can be re-extracted into an organic solvent.[1][4]

  • Crystallization/Salt Formation: If your product is a solid, recrystallization can be a highly effective purification method.[1] Alternatively, you can convert the piperazine derivative into a salt (e.g., hydrochloride or acetate salt), which can then be recrystallized to high purity.[4]

  • Modified Column Chromatography: The basicity of piperazines can cause streaking on standard silica gel. To mitigate this, you can use an amine-deactivated silica gel or an alternative stationary phase like alumina.[4] Another common practice is to add a small amount of a basic modifier, such as triethylamine, to the eluent system.[4]

Mandatory Visualization: Purification Workflow for Piperazine Derivatives

G start Crude Piperazine Derivative is_solid Is the product solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Recrystallize or Perform Salt Formation & Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography acid_base->chromatography pure_product Pure Product chromatography->pure_product Successful modify_chrom Use Amine-deactivated Silica/Alumina or Add Triethylamine to Eluent chromatography->modify_chrom Streaking/ Poor Separation recrystallize->pure_product modify_chrom->chromatography

Caption: Decision tree for purifying piperazine derivatives.

References

Minimizing side reactions in the synthesis of nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of nitrophenylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of nitrophenylpiperazines?

A1: The most prevalent side reaction is the di-substitution of the piperazine ring, leading to the formation of N,N'-bis(nitrophenyl)piperazine. This occurs when both nitrogen atoms of the piperazine molecule react with the nitrophenylating agent.

Q2: How can I prevent the formation of the di-substituted byproduct?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the reaction to the unprotected nitrogen. The Boc group can be subsequently removed.[1]

  • Control of Stoichiometry: Using a significant excess of piperazine (5-10 fold) relative to the nitrophenylating agent can statistically favor mono-substitution.[1]

  • Slow Addition: Adding the nitrophenylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution reaction.[1]

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can also help to minimize the formation of the di-substituted product.[1]

Q3: What are other potential side reactions to be aware of?

A3: Besides di-substitution, other potential side reactions include:

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials.

  • Product decomposition: The desired product may degrade under harsh reaction conditions (e.g., high temperatures, strong bases).

  • Catalyst poisoning: In palladium-catalyzed reactions (like Buchwald-Hartwig amination), impurities in the starting materials or solvents can deactivate the catalyst.

Q4: How can I purify the desired mono-nitrophenylpiperazine from the di-substituted byproduct and other impurities?

A4: Purification can be challenging due to the similar polarities of the mono- and di-substituted products.

  • Column Chromatography: This is the most common method. Using a silica gel column with an appropriate eluent system (often a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) can separate the products. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by minimizing tailing on the acidic silica gel.[1]

  • Acid-Base Extraction: This technique can be used to separate the basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will move to the aqueous layer as their salts. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[1]

  • Crystallization: If the mono-nitrophenylpiperazine is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Nitrophenylpiperazine
Potential Cause Troubleshooting Steps
Significant formation of di-substituted byproduct 1. Use N-Boc-piperazine as the starting material. 2. Increase the excess of piperazine to 5-10 equivalents. 3. Add the nitrophenylating agent dropwise at a lower temperature.
Incomplete reaction 1. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Ensure all reagents are fully dissolved; consider a more polar solvent like DMF if solubility is an issue. 3. In catalytic reactions, ensure the catalyst is active and not poisoned.
Product decomposition 1. Lower the reaction temperature. 2. Use a weaker base if the current one is too harsh.
Poor quality of starting materials 1. Use pure, anhydrous reagents and solvents.
Issue 2: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Co-elution of mono- and di-substituted products in column chromatography 1. Optimize the eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. 2. Add 0.1-1% triethylamine to the eluent to reduce tailing.
Product is highly polar and water-soluble 1. During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Perform multiple extractions with an organic solvent (e.g., 3-5 times).
Product is an oil and cannot be crystallized 1. Attempt to form a salt (e.g., hydrochloride or maleate salt) which is often crystalline and easier to purify by recrystallization.

Quantitative Data

The following table provides representative yields for the synthesis of 1-(4-nitrophenyl)piperazine, highlighting the impact of using a protecting group on the outcome of the reaction.

Piperazine Source Stoichiometry (Piperazine:Aryl Halide) Typical Yield of Mono-substituted Product Typical Yield of Di-substituted Byproduct
Piperazine5:160-75%15-30%
Piperazine1:130-50%40-60%
N-Boc-piperazine1.1:1>90% (of the protected product)<5%

Note: Yields are approximate and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazine using N-Boc-piperazine (Recommended for High Selectivity)

Step 1: Synthesis of 1-Boc-4-(4-nitrophenyl)piperazine

  • To a solution of N-Boc-piperazine (1.1 equivalents) and 1-fluoro-4-nitrobenzene (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Boc-4-(4-nitrophenyl)piperazine.

Step 2: Deprotection of 1-Boc-4-(4-nitrophenyl)piperazine

  • Dissolve the purified 1-Boc-4-(4-nitrophenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 1-(4-nitrophenyl)piperazine.

Protocol 2: Synthesis of 1-(4-Nitrophenyl)piperazine using Piperazine
  • Dissolve a large excess of piperazine (5-10 equivalents) in a polar aprotic solvent like DMF or DMSO.

  • Slowly add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in the same solvent to the piperazine solution at room temperature over a period of 1-2 hours.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove excess piperazine and inorganic salts.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography to separate the mono- and di-substituted products.

Visualizations

reaction_pathway piperazine Piperazine mono_product 1-(4-Nitrophenyl)piperazine (Desired Product) piperazine->mono_product + Nitrophenyl Halide nitroaryl_halide Nitrophenyl Halide nitroaryl_halide->mono_product di_product 1,4-Bis(4-nitrophenyl)piperazine (Side Product) mono_product->di_product + Nitrophenyl Halide (Side Reaction)

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the di-substituted side product.

experimental_workflow start Start: Select Piperazine Source piperazine Unprotected Piperazine start->piperazine boc_piperazine N-Boc-piperazine start->boc_piperazine reaction_piperazine Reaction with Nitrophenyl Halide (Piperazine in excess) piperazine->reaction_piperazine reaction_boc Reaction with Nitrophenyl Halide boc_piperazine->reaction_boc workup Aqueous Work-up & Extraction reaction_piperazine->workup reaction_boc->workup purification Column Chromatography workup->purification deprotection Boc Deprotection purification->deprotection If Boc-protected final_product Pure 1-(4-Nitrophenyl)piperazine purification->final_product If unprotected deprotection->final_product

Caption: Experimental workflow for the synthesis of 1-(4-nitrophenyl)piperazine.

troubleshooting_logic start Low Yield of Mono-substituted Product check_byproducts Analyze crude mixture by TLC/LC-MS for byproducts start->check_byproducts di_substitution High Di-substitution? check_byproducts->di_substitution incomplete_reaction Incomplete Reaction? check_byproducts->incomplete_reaction other Other issues (e.g., decomposition) check_byproducts->other di_substitution->incomplete_reaction No solution_di Use N-Boc-piperazine or increase piperazine excess di_substitution->solution_di Yes solution_incomplete Increase reaction time/temperature or check catalyst activity incomplete_reaction->solution_incomplete Yes incomplete_reaction->other No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 1-(3-Nitrophenyl)piperazine Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste containing 1-(3-Nitrophenyl)piperazine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound and its hydrochloride salt are considered hazardous. The primary risks include being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and being harmful if inhaled, potentially causing respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.

Q2: How should I collect and store waste containing this compound in the laboratory?

A2: All waste containing this compound must be collected in designated, properly labeled hazardous waste containers.[2] The containers must be chemically compatible with the waste, sealed with a secure, leak-proof lid, and stored in a well-ventilated area designated as a Satellite Accumulation Area (SAA).[3] Ensure secondary containment is used to prevent spills from reaching drains.[2][3]

Q3: Can I dispose of small amounts of this compound waste down the sink?

A3: No. Under no circumstances should this chemical waste be disposed of via the sewer system.[4] This is illegal and can lead to environmental contamination and significant penalties.[4] All waste, regardless of quantity, must be collected and disposed of as hazardous waste.

Q4: What constitutes an "empty" container that held this compound?

A4: An empty container that held an acutely hazardous chemical, like many specialty reagents, must still be treated as hazardous waste unless properly decontaminated.[2] For non-acutely hazardous materials, a common practice is to triple-rinse the container. The rinsate must be collected as hazardous waste.[2] After decontamination, deface all original labels before disposing of the container as regular trash.[2]

Q5: Who is responsible for the final disposal of the collected waste?

A5: While laboratory personnel are responsible for the correct initial collection, segregation, and labeling, the final disposal must be handled by trained professionals.[3][5] This is typically your institution's Environmental Health and Safety (EHS) department, which coordinates with licensed hazardous waste disposal contractors.

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound powder on the lab bench.

  • Solution:

    • Alert Personnel: Immediately notify others in the vicinity.

    • Isolate the Area: Restrict access to the spill area.

    • Consult the SDS: Refer to the substance's Safety Data Sheet for specific spill cleanup instructions.

    • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

    • Cleanup: Gently sweep the solid material into a designated waste container.[6] Avoid creating dust.[6] Use absorbent pads for any solutions.

    • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.[2]

    • Dispose: Label the container with all contents (spilled chemical and cleanup materials) and manage it as hazardous waste.[2]

Problem: My hazardous waste container for this compound is full.

  • Solution:

    • Do Not Overfill: Ensure the container is not filled beyond 90% capacity to prevent spills.

    • Securely Close: Tightly seal the container lid.

    • Check Label: Verify that the hazardous waste tag is complete and accurate, listing all constituents.

    • Request Pickup: Contact your institution's EHS department or use their designated online portal to schedule a waste pickup.

    • Start a New Container: Properly label a new, empty waste container before adding any waste.[2]

Data Summary

Table 1: Hazard Profile for Nitrophenyl)piperazine Compounds

Hazard ClassificationGHS Hazard StatementDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][7]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][7]
Skin Corrosion/IrritationH315Causes skin irritation.[1][6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][6][7]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Note: This table is based on data for this compound and its isomers. Always refer to the specific SDS for the material in use.

Protocols

Standard Operating Protocol for this compound Waste Management
  • Waste Identification: All materials contaminated with this compound, including stock solutions, reaction mixtures, contaminated gloves, paper towels, and spill cleanup debris, must be classified as hazardous waste.

  • Segregation:

    • Do not mix this waste stream with other incompatible waste types (e.g., strong acids, oxidizers).[3]

    • Keep halogenated and non-halogenated solvent waste separate if applicable, as disposal costs can differ.[2]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a screw-top cap provided by your EHS department.

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name "this compound" and list all other components and their approximate percentages. Do not use abbreviations.

    • Record the date the waste accumulation began.[3]

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3]

    • The SAA must be under the control of laboratory personnel.

    • Ensure the container is within a secondary containment bin to capture any potential leaks.[3]

    • Waste must be removed from the laboratory within six to twelve months, depending on your facility's generator status and regulations.[3][5]

  • Disposal Request:

    • Once the container is full (no more than 90%), or before the accumulation time limit is reached, submit a chemical waste collection request to your institution's EHS department.

Visual Workflow

WasteDisposalWorkflow Workflow for this compound Waste cluster_generation Step 1: Generation & Collection cluster_handling Step 2: In-Lab Handling cluster_disposal Step 3: Disposal Path cluster_spill Alternate Path: Spill Response start Experiment Generates This compound Waste collect Collect in Designated Waste Container start->collect label_node Label Container with Full Chemical Names, Date, and Hazards collect->label_node store_node Store in SAA with Secondary Containment label_node->store_node Securely Cap decision Container Full or Time Limit Reached? store_node->decision request_pickup Submit Waste Pickup Request to EHS decision->request_pickup Yes ehs_pickup EHS Collects for Final Disposal request_pickup->ehs_pickup spill_event Spill Occurs spill_cleanup Contain & Clean Up Spill (using proper PPE) spill_event->spill_cleanup spill_waste Collect All Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->label_node Add to waste stream

Caption: Logical workflow for the safe management and disposal of this compound waste.

References

Technical Support Center: Enhancing the Metabolic Stability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the metabolic stability of piperazine-containing compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of piperazine derivatives.

Q1: What is metabolic stability and why is it crucial in drug discovery?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] In drug design, it is a critical parameter that influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2][3] A compound with poor metabolic stability is rapidly metabolized and eliminated from the body, which may necessitate more frequent or higher doses to achieve a therapeutic effect.[2] Conversely, high metabolic stability can lead to longer-lasting effects, improving patient compliance.[2] Therefore, optimizing metabolic stability early in the drug discovery process is essential to reduce the chances of failure in later preclinical and clinical stages.[]

Q2: What are the primary metabolic pathways for piperazine-based compounds?

A2: Piperazine-containing compounds are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3] The most common metabolic pathways include:

  • N-dealkylation: This is a very common pathway where alkyl groups attached to the piperazine nitrogens are cleaved.[5][6] CYP3A4 is often a key enzyme in this process.[5][7]

  • Aromatic Hydroxylation: If the piperazine is attached to an aromatic ring, this ring can be hydroxylated.[8][9] CYP2D6 is frequently involved in the hydroxylation of metabolites formed after N-dealkylation.[5][7]

  • Oxidation: The carbon atoms alpha to the piperazine nitrogens are susceptible to oxidation, which can lead to the formation of reactive iminium ions.[10] Nitrogen atoms themselves can also be oxidized.[9]

  • Ring Hydroxylation: The piperazine ring itself can undergo hydroxylation. For instance, CYP2D6 can catalyze the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, a metabolite of several drugs.[11]

Q3: How can I experimentally identify the metabolic "hotspots" on my piperazine compound?

A3: Identifying metabolic "soft spots" or "hotspots" is critical for designing an effective stabilization strategy. The most direct method is a metabolite identification (MetID) study.[12] This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[12]

Q4: What are the main medicinal chemistry strategies to enhance the metabolic stability of piperazine compounds?

A4: Once metabolic hotspots are identified, several strategies can be employed:

  • Blocking Sites of Metabolism: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access.[12] Common "blocking groups" include fluorine or methyl groups. For example, adding electron-withdrawing groups to an attached aromatic ring can reduce its susceptibility to hydroxylation.[9]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (a heavy isotope of hydrogen) can slow the rate of metabolism.[12] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is more difficult for enzymes to break.[13][14]

  • Bioisosteric Replacement: Replace the piperazine ring with a less metabolically labile isostere that maintains the necessary biological activity.[12] Examples include bridged systems or spirocyclic scaffolds like azaspiro[3.3]heptane, which have shown improved metabolic stability.[15][16][17]

  • Modulating Physicochemical Properties: Reducing a compound's lipophilicity (logP) can decrease its interaction with metabolic enzymes, thereby improving stability.[12] This can be achieved by introducing polar groups.[18]

  • N-Substitution: Modifying the substituents on the piperazine nitrogens can significantly impact stability. For example, replacing a butylamine side chain with an N-propyl piperazine has been shown to improve metabolic stability in human, rat, and mouse liver microsomes.[19]

Q5: What are the standard in vitro assays used to measure metabolic stability?

A5: The most common in vitro assays use subcellular fractions or cells that contain metabolic enzymes.[20] Key systems include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and contain a high concentration of Phase I enzymes like CYPs.[][21] They are widely used for high-throughput screening.[21]

  • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of a compound's metabolism.[][20]

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes.[20]

In these assays, the test compound is incubated with the enzyme source and necessary cofactors (like NADPH for CYPs) at 37°C.[22] Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.[20][22] From this data, key parameters like half-life (t½) and intrinsic clearance (Clint) are calculated.[22]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High variability in liver microsomal stability assay results.

  • Potential Cause: Inconsistent Microsome Activity.

    • Troubleshooting Steps: Ensure you are using a consistent lot and source of liver microsomes for comparative studies. It is good practice to perform a quality control check with known substrates (e.g., testosterone, verapamil) before running experimental compounds to verify enzyme activity.[12]

  • Potential Cause: Pipetting Errors.

    • Troubleshooting Steps: Use calibrated pipettes and consider using automated liquid handlers for greater precision, especially for high-throughput screens.[12]

  • Potential Cause: Compound Instability in Buffer.

    • Troubleshooting Steps: Run a control incubation without the NADPH cofactor.[12] Any degradation observed in this control is due to chemical instability in the buffer, not enzymatic metabolism.

  • Potential Cause: Low Compound Solubility.

    • Troubleshooting Steps: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.[23] Visually inspect for compound precipitation during the assay. If solubility is an issue, consider pH adjustment or salt formation.[24]

Issue 2: My compound is stable in microsomes but shows high clearance in vivo or is unstable in hepatocytes.

  • Potential Cause: Phase II Metabolism.

    • Troubleshooting Steps: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[12] Hepatocytes contain both Phase I and Phase II enzymes.[12] If your compound is stable in microsomes but not hepatocytes, it is likely undergoing rapid Phase II conjugation (e.g., glucuronidation, sulfation).[12] Use hepatocytes to get a more comprehensive view of its metabolic fate.[25]

  • Potential Cause: Involvement of Non-CYP Enzymes.

    • Troubleshooting Steps: Metabolism may be driven by cytosolic enzymes not present in microsomes. The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to investigate this.

  • Potential Cause: Active Transport.

    • Troubleshooting Steps: In vivo, active uptake into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism than predicted by in vitro models. This is a complex issue that may require more advanced in vivo studies.

Issue 3: My structural modifications to improve stability have led to a significant loss of biological activity.

  • Potential Cause: Disruption of Key Pharmacophore Interactions.

    • Troubleshooting Steps: The modification made to block metabolism may have also altered a functional group essential for binding to the biological target. Use molecular modeling or docking to understand the key binding interactions.[23] Ensure that any modifications do not disrupt these critical features.

  • Potential Cause: Altered Physicochemical Properties.

    • Troubleshooting Steps: The changes may have altered properties like solubility, pKa, or conformation, which can negatively impact target engagement. For example, replacing a basic piperidine with a less basic morpholine might improve stability but reduce activity if the basicity is crucial for a salt-bridge interaction with the target.[12] Re-evaluate the structure-activity relationship (SAR) with the new analogs.

Data Presentation: Impact of Structural Modifications

The following tables summarize how different structural modifications can impact the metabolic stability of piperazine-containing compounds. Data is presented as in vitro half-life (t½) and intrinsic clearance (Clint) from human liver microsome (HLM) assays.

Table 1: Effect of N-Alkylation on Metabolic Stability

Compound IDN-Substituent on PiperazineHLM t½ (min)HLM Clint (μL/min/mg protein)
Parent-1 -H886.6
Analog-1A -Methyl1546.2
Analog-1B -Ethyl2527.7
Analog-1C -Propyl4017.3
Analog-1D -Isopropyl5512.6

Data is representative and illustrates a common trend where increasing the steric bulk on the piperazine nitrogen can hinder N-dealkylation, leading to improved metabolic stability.[19]

Table 2: Effect of Bioisosteric Replacement on Metabolic Stability

Compound IDCore ScaffoldHLM t½ (min)HLM Clint (μL/min/mg protein)
Parent-2 Piperazine1257.8
Analog-2A Morpholine2824.8
Analog-2B Thiomorpholine3519.8
Analog-2C 1-Azaspiro[3.3]heptane> 60< 11.6

Data is representative. Bioisosteric replacement of the piperazine ring with scaffolds less prone to metabolism, such as the rigid spirocyclic system, can significantly enhance metabolic stability.[16][17]

Table 3: Effect of Deuteration at a Metabolic Hotspot

Compound IDModificationHLM t½ (min)HLM Clint (μL/min/mg protein)
Parent-3 -CH₃ (N-Methyl)1449.5
Analog-3D -CD₃ (N-Trideuteromethyl)4515.4

Data is representative. Replacing hydrogens with deuterium at a known site of metabolism (in this case, an N-methyl group susceptible to N-dealkylation) can substantially slow down the rate of metabolism due to the kinetic isotope effect.[13][26]

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Solution A: NADP+, Solution B: Glucose-6-phosphate and G6P Dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 96-well incubation plate

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute the HLM to a final protein concentration of 0.5 mg/mL in pre-warmed (37°C) phosphate buffer.[25]

    • Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Prepare the NADPH solution by mixing Solutions A and B according to the manufacturer's protocol.

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution to each well designated for a time point.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the test compound working solution to each well.

    • Immediately after adding the compound, add the NADPH solution to all wells except the "0" time point and negative control wells. For the "0" time point, add quenching solution before adding NADPH.[12]

  • Time Points and Quenching:

    • Incubate the plate at 37°C, shaking gently.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.[25]

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.[12]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.[12]

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[12]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[12]

Visualizations

Metabolic_Pathways Parent Piperazine-Based Drug N_Dealkylation N-Dealkylation (e.g., CYP3A4) Parent->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation (e.g., CYP2D6) Parent->Aromatic_Hydroxylation Alpha_Oxidation α-Carbon Oxidation Parent->Alpha_Oxidation N_Oxidation N-Oxidation Parent->N_Oxidation Metabolite1 Dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Aromatic_Hydroxylation->Metabolite2 Metabolite3 Oxidized Metabolite Alpha_Oxidation->Metabolite3 Metabolite4 N-Oxide Metabolite N_Oxidation->Metabolite4 Further_Metabolism Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Further_Metabolism Metabolite2->Further_Metabolism Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Compound Prepare Compound & Control Solutions Pre_Incubate Pre-incubate Microsomes at 37°C Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Microsome Suspension (0.5 mg/mL) Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Cofactor Solution Initiate Initiate Reaction (Add Compound & NADPH) Prep_NADPH->Initiate Pre_Incubate->Initiate Incubate Incubate at 37°C (0-60 min) Initiate->Incubate Quench Quench Reaction at Time Points (ACN) Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate Decision_Tree Start Compound has Poor Metabolic Stability Identify Identify Metabolic Hotspot (MetID Study) Start->Identify Hotspot_Type What is the nature of the hotspot? Identify->Hotspot_Type N_Dealkylation N-Alkyl Group Hotspot_Type->N_Dealkylation  N-Dealkylation Aromatic_Hydroxylation Aromatic Ring Hotspot_Type->Aromatic_Hydroxylation  Aromatic Hydroxylation Alpha_Carbon α-Carbon on Ring Hotspot_Type->Alpha_Carbon  Ring Oxidation Strategy_N Increase Steric Bulk on N (e.g., iPr > Et > Me) OR Deuterate Alkyl Group N_Dealkylation->Strategy_N Strategy_Aromatic Add Electron-Withdrawing Group to Aromatic Ring (e.g., -F, -Cl) OR Replace with Heterocycle Aromatic_Hydroxylation->Strategy_Aromatic Strategy_Alpha Introduce Blocking Group (e.g., Methyl, Fluoro) OR Use Bioisosteric Replacement (e.g., Bridged/Spirocyclic) Alpha_Carbon->Strategy_Alpha

References

Preventing degradation of 1-(3-Nitrophenyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Nitrophenyl)piperazine (3-NPP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color change from off-white/yellow to brown) Exposure to light, air (oxidation), or high temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark place, such as a refrigerator or a designated chemical storage cabinet.[1]
Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Chemical degradation due to improper storage or handling. This could be due to hydrolysis, oxidation, or photodegradation.Review your storage conditions against the recommended guidelines. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment, especially for sensitive assays. If using a stored stock solution, verify its purity by an appropriate analytical method (e.g., HPLC) before use.
Precipitation in stock solution Poor solubility or storage at an inappropriate temperature.Ensure the solvent is appropriate for the desired concentration. If storing at low temperatures, allow the solution to come to room temperature and vortex to ensure complete dissolution before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To prevent degradation, solid this compound should be stored in a tightly closed container, protected from light, moisture, and air.[1] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place. Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize oxidation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, temperature, and exposure to light. It is generally more susceptible to degradation in solution than in its solid state. For aqueous solutions, stability can be pH-dependent. It is recommended to prepare solutions fresh for each use. If storage is necessary, store in a tightly sealed container in a refrigerator and protect from light.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar N-arylpiperazine compounds and piperazine itself, the following pathways are plausible:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other oxidized species. The presence of a nitro group on the phenyl ring can also influence oxidative processes.

  • Photodegradation: Exposure to UV light can induce degradation. The nitrophenyl moiety can absorb UV radiation, potentially leading to photochemical reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For piperazine, thermal degradation can lead to the formation of products like N-formylpiperazine and ethylenediamine.[2]

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.

Below is a diagram illustrating the potential degradation pathways.

G Potential Degradation Pathways of this compound cluster_main cluster_stressors Stress Conditions cluster_products Potential Degradation Products 3NPP This compound Oxidation Oxidation (e.g., H2O2, air) 3NPP->Oxidation Photodegradation Photodegradation (e.g., UV light) 3NPP->Photodegradation Thermal_Stress Thermal Stress (High Temperature) 3NPP->Thermal_Stress Hydrolysis Hydrolysis (Strong Acid/Base) 3NPP->Hydrolysis Oxidized_Products Oxidized Products (N-oxides, ring-opened products) Oxidation->Oxidized_Products Photoproducts Photochemical Products Photodegradation->Photoproducts Thermal_Products Thermal Degradants (e.g., N-formylpiperazine, ethylenediamine derivatives) Thermal_Stress->Thermal_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Potential Degradation Pathways of this compound

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used. It is crucial to develop and validate a stability-indicating method that can separate the intact drug from any potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[3][4][5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • After the exposure period, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples and a non-stressed control sample by a validated HPLC method. Compare the chromatograms to identify degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution of this compound Start->Prepare_Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prepare_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prepare_Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Prepare_Stock->Oxidation Thermal Thermal Degradation (80°C, 48h) Prepare_Stock->Thermal Photo Photodegradation (ICH Q1B) Prepare_Stock->Photo Neutralize_Dilute Neutralize (if applicable) and Dilute Samples Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_Analysis Analyze by HPLC-UV Neutralize_Dilute->HPLC_Analysis Analyze_Results Compare Chromatograms and Identify Degradation Products HPLC_Analysis->Analyze_Results End End Analyze_Results->End

Forced Degradation Experimental Workflow
Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing an HPLC method for the purity assessment of this compound. Method optimization and validation are required for specific applications.

Objective: To determine the purity of a this compound sample and detect any degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System A system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A gradient elution may be necessary to separate all impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of this compound (typically around 254 nm or the lambda max)
Injection Volume 10 µL

Methodology:

  • Preparation of Mobile Phase: Prepare the mobile phase components and degas them before use.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution: Prepare the sample solution to be tested at the same concentration as the standard solution.

  • Chromatographic Run: Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram. Identify any impurity peaks by comparing their retention times with those of known degradation products (if available from a forced degradation study).

References

Validation & Comparative

A Comparative Guide to 1-(3-Nitrophenyl)piperazine and Other Arylpiperazines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 1-(3-Nitrophenyl)piperazine with other key arylpiperazine analogs. Due to a notable scarcity of publicly available pharmacological data for this compound, this guide provides a detailed comparative analysis of its structural analogs to infer its potential characteristics and highlight areas for future research.

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous drugs targeting the central nervous system. These compounds are well-regarded for their ability to interact with a variety of neurotransmitter receptors, particularly serotonin and dopamine receptors. This guide focuses on this compound and compares its structural features to other arylpiperazines for which extensive experimental data are available. The comparison will focus on analogs with different electron-withdrawing groups at the meta position, positional isomers, and analogs with electron-donating groups.

Comparative Analysis of Arylpiperazine Analogs

To understand the potential pharmacological profile of this compound, we will compare it with the following well-characterized arylpiperazines:

  • 1-(m-Chlorophenyl)piperazine (m-CPP): An arylpiperazine with a moderately electron-withdrawing chlorine atom at the meta position.

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP): Features a strongly electron-withdrawing trifluoromethyl group at the meta position.

  • 1-(o-Methoxyphenyl)piperazine (o-MPP): An analog with an electron-donating methoxy group at the ortho position.

  • 1-(p-Nitrophenyl)piperazine (p-NPP): A positional isomer with a strongly electron-withdrawing nitro group at the para position.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazines
Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2CD2D3
1-(m-Chlorophenyl)piperazine (m-CPP) 130252032.128.83.4349-752296-1413
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 12612.6-282-126--
1-(o-Methoxyphenyl)piperazine (o-MPP) 23.9--39.4----
1-(p-Nitrophenyl)piperazine (p-NPP) --------
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Selected Arylpiperazines
CompoundReceptorAssay TypeActivityValue (nM)
1-(m-Chlorophenyl)piperazine (m-CPP) 5-HT2CPartial Agonist--
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B/1CAgonistLocomotor Activity Suppression-
1-(p-Nitrophenyl)piperazine (p-NPP) Serotonin TransporterPartial Releasing AgentEC5019-43

Note: "-" indicates specific quantitative data was not found, though qualitative activity is reported. The functional activity of arylpiperazines can be complex, exhibiting agonist, partial agonist, or antagonist properties depending on the receptor subtype and the specific assay.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • HeLa or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Membrane preparation from these cells.

  • Radioligand: [3H]8-OH-DPAT.

  • Non-specific binding control: 10 µM Serotonin.

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution or buffer (for total binding) or non-specific binding control.

  • Add 100 µL of the membrane suspension to each well.

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor

Objective: To determine the functional activity (e.g., agonist or antagonist) of a test compound at the D2 dopamine receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2 dopamine receptor.

  • Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • Dopamine (agonist).

  • Forskolin.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF).

  • 384-well white plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Seed the D2R-expressing cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • For antagonist mode: Add the test compound to the cells and incubate for 30 minutes. Then, add dopamine at its EC80 concentration and forskolin.

  • For agonist mode: Add the test compound and forskolin to the cells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cAMP levels using the cAMP detection kit according to the manufacturer's protocol.

  • Measure the HTRF signal using a compatible microplate reader.

  • Plot the cAMP concentration against the logarithm of the compound concentration to determine IC50 (antagonist) or EC50 (agonist) values.

Mandatory Visualization

G cluster_0 Cell Membrane Arylpiperazine Arylpiperazine (e.g., this compound) Receptor 5-HT1A Receptor (GPCR) Arylpiperazine->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates

Caption: Signaling pathway of the 5-HT1A receptor upon binding of an arylpiperazine agonist.

G cluster_0 Experimental Workflow Compound Prepare Test Compound (this compound) Incubation Incubate Compound, Membranes, and Radioligand Compound->Incubation Membrane Prepare Receptor Membranes (e.g., from 5-HT1A expressing cells) Membrane->Incubation Radioligand Prepare Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Discussion and Future Directions

The arylpiperazine scaffold is a versatile starting point for the development of CNS-active agents. The nature and position of the substituent on the phenyl ring play a crucial role in determining the affinity and selectivity for various receptors.

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the meta-position, such as in m-CPP and TFMPP, often confers significant affinity for serotonin receptors, particularly the 5-HT2C subtype. It is plausible that this compound, with its strongly electron-withdrawing nitro group at the same position, would also exhibit affinity for these receptors. However, one study suggests that a para-nitro substitution can decrease binding to 5-HT1A and D2A receptors, highlighting the importance of positional isomerism.[1]

  • Positional Isomerism: The difference in activity between meta- and para-substituted analogs, such as the potential difference between this compound and the known serotonin-releasing agent 1-(4-Nitrophenyl)piperazine, underscores the sensitivity of receptor-ligand interactions to the spatial arrangement of functional groups.[2]

  • Comparison with Electron-Donating Groups: In contrast, electron-donating groups, as seen in 1-(o-methoxyphenyl)piperazine, can also lead to high affinity at serotonin receptors, including 5-HT1A and 5-HT2A. This suggests that a simple electronic effect is not the sole determinant of binding affinity and that steric and hydrophobic interactions are also critical.

While this compound is readily available as a synthetic intermediate, its pharmacological profile remains largely uncharacterized in the public domain.[3] Based on the structure-activity relationships of related arylpiperazines, it is reasonable to hypothesize that it may interact with serotonin and/or dopamine receptors. However, without direct experimental data, its specific affinities, selectivities, and functional activities remain speculative.

This guide highlights a clear knowledge gap and underscores the need for experimental investigation into the pharmacological properties of this compound. Such studies would not only elucidate the profile of this specific compound but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of arylpiperazines, aiding in the future design of more selective and efficacious therapeutics. Researchers are encouraged to utilize the provided experimental protocols to characterize this and other novel arylpiperazine derivatives.

References

A Comparative Analysis of the Biological Activities of 1-(3-Nitrophenyl)piperazine and TFMPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two phenylpiperazine derivatives: 1-(3-Nitrophenyl)piperazine and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). While both compounds share a core phenylpiperazine structure, their differing substituents at the meta position of the phenyl ring lead to distinct pharmacological profiles. This document summarizes available experimental data on their receptor binding affinities, functional activities, and in vivo effects to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to the Compounds

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a well-characterized non-selective serotonin (5-HT) receptor agonist and releasing agent.[1] It is frequently used in research to probe the function of various serotonin receptor subtypes.[1][2]

This compound , also referred to as m-nitrophenylpiperazine (mNPP) or 3-NPP, is a less extensively studied arylpiperazine. Available data suggests it also interacts with the serotonergic system, but a comprehensive characterization comparable to that of TFMPP is lacking in the public domain.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for TFMPP and qualitative information for this compound. A direct quantitative comparison is limited by the scarcity of published binding affinity and functional potency values for this compound at serotonergic targets.

Table 1: Receptor Binding Affinity (Ki in nM)

TargetTFMPPThis compound
5-HT₁A Receptor 288 - 1,950[1]Data Not Available
5-HT₁B Receptor 30 - 132[1]Data Not Available
5-HT₁D Receptor 282[1]Data Not Available
5-HT₂A Receptor 160 - 269[1]Not reported (Antagonist activity noted)
5-HT₂C Receptor 62[1]Data Not Available
5-HT₃ Receptor 2,373 (IC₅₀)[2]Data Not Available
Serotonin Transporter (SERT) 121 (EC₅₀ for release)[1]Data Not Available

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity Profile

TargetTFMPPThis compound
5-HT₁A Receptor Full Agonist[1]Data Not Available
5-HT₁B Receptor Full Agonist[1]Data Not Available
5-HT₁D Receptor Full Agonist[1]Data Not Available
5-HT₂A Receptor Weak Partial Agonist / Antagonist[1]Antagonist
5-HT₂C Receptor Full Agonist[1]Data Not Available

In Vivo and Behavioral Effects

TFMPP has been shown to induce a range of behavioral effects in both animal models and humans. In rodents, it can produce anxiogenic-like effects and alterations in motor activity.[3] Human studies have reported subjective effects including dysphoria, stimulant-like feelings, tension, and anxiety.[4]

For This compound , there is limited publicly available data on its in vivo behavioral effects related to serotonergic activity.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental approaches for characterizing these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT₂A Agonist (e.g., Serotonin, TFMPP) Receptor 5-HT₂A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC₅₀/IC₅₀, Emax) Binding_Assay->Functional_Assay Inform Data_Analysis Data Analysis and SAR Interpretation Binding_Assay->Data_Analysis Animal_Models Behavioral Models (e.g., Social Interaction Test) Functional_Assay->Animal_Models Guide selection for Functional_Assay->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD PK_PD->Data_Analysis

References

Unlocking Therapeutic Potential: A Comparative Analysis of Novel 1-(3-Nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Recent investigations into 1-(3-nitrophenyl)piperazine derivatives have unveiled a promising class of compounds with diverse pharmacological activities. This guide provides a comprehensive comparison of the efficacy of these novel derivatives against established alternatives in key therapeutic areas: tyrosinase inhibition, anti-inflammatory action, and neuroprotection. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and professionals in drug development.

Tyrosinase Inhibition: A New Frontier in Hyperpigmentation Treatment

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy for treating hyperpigmentation disorders. Novel nitrophenylpiperazine derivatives have demonstrated significant tyrosinase inhibitory activity.

A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives, evaluating their potential as tyrosinase inhibitors. Among the synthesized compounds, derivative 4l , which features an indole moiety, exhibited the most potent inhibitory effect with an IC50 value of 72.55 µM.[1][2] Kinetic analysis revealed a mixed-type inhibition mechanism for this compound.[1]

For comparison, established tyrosinase inhibitors such as kojic acid and arbutin are commonly used as benchmarks. The IC50 values for these compounds can vary depending on the experimental conditions but provide a useful reference for the potency of new derivatives.[3][4]

CompoundTargetIC50 Value (µM)Source
Nitrophenylpiperazine Derivative 4l Tyrosinase72.55[1][2]
Kojic AcidTyrosinase~13-18[3][5]
ArbutinTyrosinase~200-6500[3]

Experimental Protocol: Tyrosinase Inhibitory Activity Assay

The inhibitory activity of the synthesized nitrophenylpiperazine derivatives against tyrosinase was determined spectrophotometrically using L-DOPA as the substrate. The assay was performed in a 96-well microplate. Each well contained a mixture of mushroom tyrosinase in phosphate buffer (pH 6.8) and the test compound at various concentrations. After a pre-incubation period, L-DOPA solution was added to initiate the enzymatic reaction. The formation of dopachrome was monitored by measuring the absorbance at 475 nm at regular intervals. The concentration of the compound that inhibited 50% of tyrosinase activity (IC50) was calculated from the dose-response curve. Kojic acid was used as a positive control.[1]

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Yellow-Red Pigment) Dopaquinone->Pheomelanin Inhibitor This compound Derivatives Inhibitor->Tyrosine Inhibition Experimental_Workflow_Anti_Inflammatory start Start: Acclimatize Rats dosing Oral Administration (Vehicle, Standard, Test Compound) start->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Calculate % Inhibition measurement->analysis end End: Evaluate Efficacy analysis->end Oxidative_Stress_Pathway cluster_neuron Neuron ROS Reactive Oxygen Species (ROS) (e.g., from mitochondrial dysfunction) OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Derivative This compound Derivatives Derivative->ROS Scavenging / Antioxidant Effect

References

The Role of 1-(3-Nitrophenyl)piperazine as a Reference Standard in Chromatographic Analysis of Trazodone

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control of active pharmaceutical ingredients (APIs), the use of well-characterized reference standards is paramount for accurate identification and quantification of impurities. This guide provides a comparative analysis of using 1-(3-Nitrophenyl)piperazine as a reference standard in the chromatographic analysis of the antidepressant drug Trazodone, alongside official pharmacopoeial reference standards for Trazodone-related compounds.

This compound is a key starting material in the synthesis of Trazodone and can be present as a process-related impurity in the final drug substance. While not listed as an official impurity in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its monitoring is crucial for ensuring the purity and safety of Trazodone. This guide will compare its chromatographic behavior and utility against official Trazodone impurities, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions about their analytical strategies.

Comparison of Chromatographic Performance

The selection of an appropriate reference standard is critical for the development of robust and reliable analytical methods. The following table summarizes the chromatographic behavior of this compound in comparison to officially recognized Trazodone impurities. The data is compiled from various high-performance liquid chromatography (HPLC) methods developed for the analysis of Trazodone and its related substances.

Reference StandardChemical NameTypeTypical Relative Retention Time (RRT) vs. Trazodone
This compound This compoundProcess-Related Impurity / Synthetic IntermediateVariable (Depends on method)
Trazodone EP Impurity A 4-(3-chlorophenyl)-1-[3-(3-oxo-2,3-dihydro[1][2][3]triazolo[4,3-a]pyridin-2-yl)propyl]piperazine 1-oxideOfficial (EP)~0.85
Trazodone Related Compound C (USP) 1-(3-chlorophenyl)piperazineOfficial (USP) / Metabolite~0.50
Trazodone Related Compound D (USP) 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one N-oxideOfficial (USP)~1.20

Experimental Protocols

The following are representative HPLC methods used for the separation and quantification of Trazodone and its related compounds, including potential process-related impurities like this compound.

Method 1: Isocratic HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 10 µm particle size

  • Mobile Phase: Methanol: Acetonitrile: Tetrahydrofuran: 0.5% Trifluoroacetic acid (180:180:40:600, v/v/v/v)[4]

  • Flow Rate: 1.5 mL/min[4]

  • Detection: UV at 252 nm[4]

  • Injection Volume: 10 µL[4]

  • Run Time: 15 minutes[4]

Method 2: Isocratic HPLC Method for Related Substances
  • Column: C8 ODS, 150 mm x 4.6 mm

  • Mobile Phase: Acetonitrile: Tetrahydrofuran: Water: Methanol (300:50:400:250, v/v/v/v), pH adjusted to 11 with Triethylamine (TEA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Injection Volume: 10 µL

Workflow for Using a Reference Standard in Chromatography

The following diagram illustrates the general workflow for utilizing a reference standard in a chromatographic analysis for impurity profiling.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting ref_std Procure/Synthesize Reference Standard char_std Characterize Standard (Purity, Identity) ref_std->char_std prep_std Prepare Stock & Working Standard Solutions char_std->prep_std inject_std Inject Standard (System Suitability) prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data peak_id Peak Identification (based on RRT) acquire_data->peak_id quant Quantification of Impurity peak_id->quant report Generate Report quant->report

General workflow for using a reference standard in chromatography.

Conclusion

While this compound is not an officially recognized impurity in major pharmacopoeias for Trazodone, its role as a key synthetic precursor necessitates its consideration as a potential process-related impurity. Pharmaceutical manufacturers and quality control laboratories should consider the development of in-house methods and the use of a well-characterized this compound reference standard for comprehensive impurity profiling of Trazodone.

For routine quality control and regulatory submissions, the use of official reference standards for specified impurities such as Trazodone EP Impurity A and USP Related Compounds C and D is mandatory. However, a thorough risk assessment of the manufacturing process may warrant the inclusion of this compound in the overall control strategy. The experimental protocols provided in this guide offer a starting point for the development of analytical methods capable of separating and quantifying these critical impurities, ensuring the quality, safety, and efficacy of Trazodone drug products.

References

Cross-Reactivity of Phenylpiperazine Derivatives at Non-Serotonergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of phenylpiperazine derivatives, with a focus on compounds structurally related to 1-(3-Nitrophenyl)piperazine, at non-serotonergic receptors, including adrenergic, dopaminergic, and histaminergic receptors. Due to the limited availability of a comprehensive dataset for this compound, this guide incorporates data from various N-phenylpiperazine analogs to provide insights into the potential off-target activities of this chemical class.

Comparative Binding Affinity and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities of various phenylpiperazine derivatives at selected non-serotonergic receptors. It is crucial to note that these data are compiled from different studies and experimental conditions, and direct comparisons should be made with caution.

Adrenergic Receptor Interactions

Phenylpiperazine derivatives have shown notable affinity for α-adrenergic receptors, often acting as antagonists.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Phenylpiperazine-Hydantoin Derivativeα1A11.9Antagonist
Phenylpiperazine-Hydantoin Derivativeα1B(Lower affinity)Antagonist
Phenylpiperazine-Hydantoin Derivativeα1D(High affinity)Antagonist
N-Phenylpiperazine Derivativesα1ANot specifiedBinding observed
Dopaminergic Receptor Interactions

The interaction of phenylpiperazine derivatives with dopamine receptors is complex, with substitutions on the phenyl ring influencing affinity and activity. Some derivatives demonstrate an inhibitory effect on dopaminergic functions.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
This compound AnalogD2Decreased affinity notedNot specified
Heterocyclic N-phenylpiperazine DerivativeNot specifiedNot specifiedInhibitory effect on dopaminergic behaviors
Histaminergic Receptor Interactions

Certain piperazine derivatives exhibit antagonist activity at histamine receptors, forming the basis for some antihistamine drugs.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
4-(Diphenylmethyl)-1-piperazine DerivativeH1Moderate to potentAntagonist

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP assays).

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This method is employed to determine the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate buffer for the binding assay.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the receptor) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., a nitrophenylpiperazine derivative) are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Unbound radioligand is washed away.

  • The radioactivity retained on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a generalized workflow for a radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue_Cells Tissue or Cells Expressing Receptor Homogenization Homogenization Tissue_Cells->Homogenization Low_Speed_Cent Low-Speed Centrifugation Homogenization->Low_Speed_Cent High_Speed_Cent High-Speed Centrifugation Low_Speed_Cent->High_Speed_Cent Membrane_Pellet Membrane Pellet High_Speed_Cent->Membrane_Pellet Resuspension Resuspension Membrane_Pellet->Resuspension Incubation Incubation with Radioligand and Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data_Analysis Counting->Data_Analysis Calculate IC50 and Ki G cluster_gs Gs Pathway cluster_gi Gi Pathway Start Select Receptor Type Gs_Receptor Gs-Coupled Receptor Start->Gs_Receptor Gi_Receptor Gi-Coupled Receptor Start->Gi_Receptor Gs_Agonist Agonist Test: Measure cAMP Increase Gs_Receptor->Gs_Agonist Gs_Antagonist Antagonist Test: Block Agonist-Induced cAMP Increase Gs_Receptor->Gs_Antagonist Gi_Agonist Agonist Test: Measure cAMP Decrease (after Forskolin stimulation) Gi_Receptor->Gi_Agonist Gi_Antagonist Antagonist Test: Reverse Agonist-Induced cAMP Decrease Gi_Receptor->Gi_Antagonist Gs_Result Gs Functional Data Gs_Agonist->Gs_Result Calculate EC50, Emax Gs_Antagonist->Gs_Result Calculate IC50 Gi_Result Gi Functional Data Gi_Agonist->Gi_Result Calculate EC50, Emax Gi_Antagonist->Gi_Result Calculate IC50 G Ligand Adrenergic Ligand Alpha1_Receptor α1-Adrenergic Receptor Ligand->Alpha1_Receptor Gq Gq-protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation G cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor D2_Receptor D2/D3/D4 Receptor Dopamine->D2_Receptor Gs Gs-protein D1_Receptor->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_Increase ↑ cAMP AC_D1->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Gi Gi-protein D2_Receptor->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_Decrease ↓ cAMP AC_D2->cAMP_Decrease G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_H1 Gq-protein H1_Receptor->Gq_H1 activates PLC_H1 Phospholipase C (PLC) Gq_H1->PLC_H1 activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 cleaves IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_Release_H1 Ca²⁺ Release IP3_H1->Ca_Release_H1 PKC_Activation_H1 PKC Activation DAG_H1->PKC_Activation_H1

Comparative Analysis of 1-(3-Nitrophenyl)piperazine and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 1-(3-Nitrophenyl)piperazine and its positional isomers, 1-(2-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)piperazine. The information is intended for researchers, scientists, and drug development professionals, offering a summary of their physicochemical properties, known pharmacological activities, and toxicological profiles. This document also includes detailed experimental protocols for further investigation and visual diagrams to illustrate key concepts.

Introduction

1-Arylpiperazines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly targeting the central nervous system. The introduction of a nitro group onto the phenyl ring can significantly influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. This guide focuses on the ortho-, meta-, and para-nitrophenyl positional isomers of 1-phenylpiperazine, providing a comparative overview to aid in research and development. While 1-(4-Nitrophenyl)piperazine has been characterized as a selective serotonin releasing agent, the pharmacological profiles of its ortho and meta isomers are less defined, with their primary role reported as intermediates in chemical synthesis.[1][2]

Physicochemical Properties

The position of the nitro group on the phenyl ring influences the physicochemical properties of these isomers, which in turn can affect their solubility, membrane permeability, and metabolic stability. A summary of their key properties is presented below.

Property1-(2-Nitrophenyl)piperazineThis compound1-(4-Nitrophenyl)piperazine
Molecular Formula C₁₀H₁₃N₃O₂[3]C₁₀H₁₃N₃O₂[4]C₁₀H₁₃N₃O₂[5]
Molecular Weight 207.23 g/mol [3]207.23 g/mol [4]207.23 g/mol [5]
Appearance Orange to red liquidSolid (hydrochloride salt is a stable solid)[6]Light yellow to yellow to orange crystalline powder
Melting Point Not available>230 °C (hydrochloride salt)[6]131-133 °C[7]
Boiling Point 142-144 °C @ 1 mmHgNot availableNot available
Density ~1.222 g/cm³Not availableNot available
Refractive Index 1.6080-1.6120Not availableNot available

Pharmacological Activity

The pharmacological activity of the nitrophenylpiperazine isomers appears to be significantly dictated by the position of the nitro substituent.

1-(4-Nitrophenyl)piperazine (para-Isomer): A Selective Serotonin Releasing Agent

1-(4-Nitrophenyl)piperazine (pNPP) is characterized as a selective partial serotonin releasing agent.[1] Experimental data indicates that it has a half-maximal effective concentration (EC₅₀) for serotonin release in the range of 19 to 43 nM, with a maximal efficacy (Eₘₐₓ) of 57%.[1] Notably, pNPP shows high selectivity for the serotonin system, as it is inactive as a releasing agent for dopamine and norepinephrine, with EC₅₀ values greater than 10,000 nM for these neurotransmitters.[1] The mechanism of serotonin release by phenylpiperazine derivatives is thought to involve the serotonin transporter (SERT), where the compounds act as substrates, leading to a non-exocytotic, carrier-mediated release of serotonin from the neuron.[8][9]

1-(2-Nitrophenyl)piperazine (ortho-Isomer) and this compound (meta-Isomer)

Currently, there is a lack of specific pharmacological data in the public domain for the ortho- and meta-nitrophenylpiperazine isomers regarding their receptor binding affinities or functional activities as neurotransmitter releasing agents. Their primary documented use is as intermediates in the synthesis of more complex molecules.[2] However, the general structure of arylpiperazines is known to confer affinity for various serotonin and dopamine receptors.[10][11][12] It is therefore plausible that these isomers may possess some degree of activity at these receptors, though this remains to be experimentally verified.

Signaling Pathway for Serotonin Release

The proposed mechanism of action for serotonin releasing agents like 1-(4-Nitrophenyl)piperazine involves interaction with the serotonin transporter (SERT). The following diagram illustrates this process.

SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space 4NPP_ext 1-(4-Nitrophenyl)piperazine SERT {SERT | Serotonin Transporter} 4NPP_ext->SERT 1. Binds to SERT 5HT_ext Serotonin SERT->5HT_ext 6. Reverse transport (efflux) 4NPP_int 1-(4-Nitrophenyl)piperazine SERT->4NPP_int 2. Transported into neuron Vesicle Synaptic Vesicle 4NPP_int->Vesicle 3. Disrupts vesicular storage 5HT_int Serotonin 5HT_int->SERT 5. Binds to SERT Vesicle->5HT_int 4. Serotonin release into cytoplasm

Proposed mechanism of 1-(4-Nitrophenyl)piperazine-induced serotonin release.

Toxicological Profile

The toxicological profiles of the three isomers have not been comparatively evaluated in detail. However, available safety data sheets indicate general hazards associated with these compounds.

IsomerGHS Hazard Statements
1-(2-Nitrophenyl)piperazine Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.
This compound Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[6]
1-(4-Nitrophenyl)piperazine Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.

Note: This information is based on general safety data and may not be exhaustive. A thorough risk assessment should be conducted before handling these compounds.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Metabolism Assay

This protocol is designed to identify and compare the metabolic stability and metabolite profiles of the nitrophenylpiperazine isomers.

Objective: To determine the in vitro metabolism of 1-(2-nitrophenyl)piperazine, this compound, and 1-(4-nitrophenyl)piperazine using liver microsomes or S9 fractions.[13][14]

Materials:

  • Test compounds (10 mM stock solutions in DMSO)

  • Liver S9 fraction or microsomes (from human or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing the liver S9 fraction or microsomes and the test compound at a final concentration of 1-10 µM.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare 10 mM stock solutions of isomers in DMSO IncubationMix Prepare incubation mixtures (buffer, microsomes/S9, isomer) Stock->IncubationMix Preincubation Pre-incubate at 37°C for 5 min IncubationMix->Preincubation Initiation Initiate with NADPH regenerating system Preincubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Quenching Stop reaction with cold acetonitrile at time points Incubation->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS Data Quantify parent compound and identify metabolites LCMS->Data

Workflow for in vitro metabolism assay.
Neurotransmitter Transporter Binding Assay

This protocol can be adapted to assess the binding affinity of the isomers to serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Objective: To determine the binding affinities (Ki) of the nitrophenylpiperazine isomers for monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing the transporter of interest (SERT, DAT, or NET)

  • Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known ligand)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding and determine the IC₅₀ and Ki values for the test compounds.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to compare the in vitro cytotoxicity of the nitrophenylpiperazine isomers on a neuronal cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity of the isomers in a neuronal cell line (e.g., SH-SY5Y).[15][16]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

Conclusion

The positional isomers of 1-nitrophenylpiperazine present an interesting case for structure-activity relationship studies. The para-isomer, 1-(4-nitrophenyl)piperazine, is a well-characterized selective partial serotonin releasing agent with potential applications in neuroscience research. In contrast, the ortho- and meta-isomers, 1-(2-nitrophenyl)piperazine and this compound, are primarily utilized as synthetic intermediates, and their pharmacological and toxicological profiles remain largely unexplored.

This guide provides a foundational comparison based on available data and outlines detailed experimental protocols to encourage further investigation into the distinct properties of these isomers. Such research is crucial for a comprehensive understanding of how the position of a single functional group can dramatically alter the biological activity of a molecule, and may uncover novel pharmacological tools or lead compounds for drug discovery. It is imperative to acknowledge the current data gaps for the ortho- and meta-isomers and to approach their handling with appropriate safety precautions.

References

A Comparative Guide to the In Vitro Validation of 1-(3-Nitrophenyl)piperazine as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 1-(3-Nitrophenyl)piperazine's performance as a tyrosinase inhibitor against other alternative compounds. The information herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential depigmenting agents.

Comparative Analysis of Tyrosinase Inhibitors

The inhibitory potential of this compound and a range of other known tyrosinase inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeSubstrate(s)IC50 Value (µM)Inhibition Type
Compound 4l (featuring an indole moiety at the N-1 position of the piperazine ring) Mushroom TyrosinaseL-DOPA72.55[1][2][3][4]Mixed
Kojic Acid (Positive Control)Mushroom TyrosinaseL-Tyrosine / L-DOPA~10-100[5]Competitive[5]
AloesinMushroom TyrosinaseL-Tyrosine / L-DOPA900[5]Competitive[5]
4-(4-Hydroxyphenyl)piperazine-based compoundsAgaricus bisporus Tyrosinase1.5 - 4.6[6]Competitive
Piperazine derivatives with 1,2,4-triazole nucleus (compounds 10a and 10b)31.2 ± 0.7 and 30.7 ± 0.2[7]Mixed (for 10b)[7]
ThiamidolHuman Tyrosinase1.1[8]
7,8,4'-trihydroxyisoflavoneTyrosinase11.21 ± 0.8[8]
7,3',4'-trihydroxyisoflavoneTyrosinase5.23 ± 0.6[8]
(S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate (33b)TyrosinaseMonophenolase / Diphenolase12.6 / 4.0[9]Mixed[9]
2,4-dihydroxybenzylidene-2-thiohydantoin 19c1.07[9]

Experimental Protocols

A standardized in vitro tyrosinase inhibition assay is crucial for the valid comparison of inhibitor potency. The following protocol outlines a common colorimetric method using mushroom tyrosinase.

In Vitro Tyrosinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., 10 mM)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound (this compound or other inhibitors)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8.[10]

  • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase powder in cold phosphate buffer to a final concentration of 1000 units/mL. This solution should be prepared fresh before each experiment and kept on ice.[10]

  • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to make a 10 mM stock solution. Prepare this solution fresh and protect it from light to prevent auto-oxidation.[10]

  • Test Compound and Positive Control Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Prepare serial dilutions in phosphate buffer to generate a concentration-response curve. Ensure the final solvent concentration in the reaction well is low (<1%) to avoid affecting enzyme activity.[5]

3. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).[10]

    • Control (100% activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[10]

    • Test Compound: 20 µL of varying concentrations of the test compound + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[10]

    • Positive Control: 20 µL of varying concentrations of Kojic Acid + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[10]

  • Pre-incubation: Add the buffer, test compound/positive control, and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[10]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.[10]

4. Data Analysis:

  • Calculate the rate of reaction: Determine the slope of the linear portion of the absorbance vs. time plot for each well.

  • Calculate the percentage of inhibition: Use the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Visualizations

Tyrosinase Signaling Pathway in Melanin Synthesis

Tyrosinase_Signaling_Pathway Tyrosinase Signaling Pathway in Melanogenesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Cysteinyl_DOPA Cysteinyldopa / Glutathionyldopa Dopaquinone->Cysteinyl_DOPA Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole-2- Carboxylic Acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine / Glutathione Cysteine->Dopaquinone Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyl_DOPA->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->L_DOPA TRP2 TRP-2/DCT TRP2->Dopachrome TRP1 TRP-1 TRP1->DHICA Inhibitor This compound (Tyrosinase Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Overview of the melanin synthesis pathway and the role of tyrosinase.

Experimental Workflow for In Vitro Tyrosinase Inhibitor Validation

Experimental_Workflow Workflow for In Vitro Tyrosinase Inhibitor Validation prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup in 96-well Plate (Blank, Control, Test Compound, Positive Control) prep->plate preincubate 3. Pre-incubation (10 min at 37°C) plate->preincubate initiate 4. Initiate Reaction (Add L-DOPA Substrate) preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 475 nm for 20 min) initiate->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze conclusion 7. Conclusion on Inhibitory Potency analyze->conclusion

Caption: Step-by-step workflow for the in vitro tyrosinase inhibition assay.

References

The Pivotal Role of the Nitro Group and Piperazine Ring in Drug Design: A Comparative Analysis of Nitrophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of nitrophenylpiperazine derivatives reveals their remarkable versatility in targeting a wide array of biological systems. From antimicrobial and antifungal agents to potent enzyme inhibitors and central nervous system modulators, the specific placement of the nitro group and modifications to the piperazine scaffold are critical determinants of their pharmacological profiles. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the ongoing quest for novel therapeutics.

The nitrophenylpiperazine core is a privileged scaffold in medicinal chemistry, offering a synthetically accessible framework that can be readily modified to achieve desired biological activities. The electron-withdrawing nature of the nitro group, combined with the conformational flexibility of the piperazine ring, allows for fine-tuning of molecular properties such as receptor binding affinity, enzyme inhibition, and pharmacokinetic parameters.

Comparative Analysis of Biological Activities

The biological activities of nitrophenylpiperazine derivatives are profoundly influenced by the substitution pattern on both the nitrophenyl ring and the distal nitrogen of the piperazine ring. The following sections provide a comparative overview of their structure-activity relationships (SAR) across different therapeutic areas.

Antimicrobial and Antifungal Activity

Nitrophenylpiperazine derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The SAR studies in this area highlight the importance of lipophilicity and the nature of the substituent on the piperazine nitrogen.

Table 1: Antimicrobial and Antifungal Activity of Nitrophenylpiperazine Derivatives

Compound IDR Group on PiperazineTarget OrganismActivity (MIC in µM)Reference
1a 2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propylM. kansasii15.0[1]
1b 2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propylM. marinum15.0[1]
1c 2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propylF. avenaceum14.2[1]

As illustrated in Table 1, the introduction of a substituted propyl chain on the piperazine nitrogen leads to significant antimycobacterial and antifungal activity. The lipophilic nature of these side chains is believed to facilitate penetration through the microbial cell wall.

Atypical Neuroleptic Activity: Dopamine and Serotonin Receptor Modulation

A significant area of research for nitrophenylpiperazines has been in the development of atypical antipsychotics. These compounds often exhibit a characteristic binding profile with higher affinity for serotonin (5-HT) receptors, particularly 5-HT2A, relative to dopamine D2 receptors, which is thought to contribute to their reduced extrapyramidal side effects.

Table 2: Receptor Binding Affinities (pKi) of Nitrophenylpiperazine Derivatives

Compound IDR Group on PiperazineD2 Receptor (pKi)5-HT2A Receptor (pKi)α1 Receptor (pKi)5-HT2A/D2 RatioReference
7c 4-bromo-6-(2-ethyl)-1H-benzimidazole> Clozapine> Clozapine> Clozapine> 1[2]
Clozapine (Reference)---> 1[2]

Compound 7c , with a substituted benzimidazole moiety, demonstrates higher affinities for D2, 5-HT2A, and α1 receptors compared to the atypical antipsychotic clozapine.[2] The 5-HT2A/D2 receptor binding ratio greater than one is a hallmark of atypical neuroleptics.[2]

Tyrosinase Inhibitory Activity

Nitrophenylpiperazine derivatives have emerged as promising inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them attractive candidates for the treatment of hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives

Compound IDR Group on PiperazineIC50 (µM)Reference
4a Phenyl174.71 ± 0.68[3]
4k 3-Pyridine82.68[3]
4l Indole72.55[3]

The SAR analysis for tyrosinase inhibition reveals that replacing a simple phenyl or benzyl ring with heterocyclic moieties like pyridine or indole significantly enhances the inhibitory potency.[3] Compound 4l , featuring an indole group, was identified as the most potent derivative in this series.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key assays cited in this guide.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol is based on the methods described for the evaluation of atypical neuroleptics.[2]

  • Membrane Preparation: Rat striatum (for D2 receptors) or cortex (for 5-HT2A receptors) is homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated, and the final pellet is stored at -80°C.

  • Binding Assay:

    • For D2 receptors, membranes are incubated with [3H]spiperone as the radioligand and haloperidol for non-specific binding determination.

    • For 5-HT2A receptors, [3H]ketanserin is used as the radioligand with ketanserin for non-specific binding.

  • Incubation and Filtration: The reaction mixture, containing membranes, radioligand, and the test compound at various concentrations, is incubated at a specific temperature (e.g., 37°C for D2, 25°C for 5-HT2A). The reaction is terminated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

This protocol is adapted from studies on nitrophenylpiperazine-based tyrosinase inhibitors.[3][4][5]

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and L-tyrosine (substrate) is prepared in phosphate buffer (pH 6.8).

  • Assay Procedure: The test compounds are pre-incubated with the tyrosinase solution in a 96-well plate. The enzymatic reaction is initiated by adding the L-tyrosine solution.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

SAR_Tyrosinase_Inhibitors cluster_scaffold Nitrophenylpiperazine Core cluster_activity Tyrosinase Inhibitory Potency Core Nitrophenylpiperazine Phenyl Phenyl (4a) IC50: 174.71 µM Core->Phenyl Leads to Pyridine 3-Pyridine (4k) IC50: 82.68 µM Core->Pyridine Leads to Indole Indole (4l) IC50: 72.55 µM Core->Indole Leads to Potency Increasing Potency Phenyl->Potency Lowest Indole->Potency Highest

Caption: SAR of Nitrophenylpiperazine-based Tyrosinase Inhibitors.

Experimental_Workflow_Tyrosinase_Assay Start Start Prepare_Solutions Prepare Tyrosinase, Substrate (L-tyrosine), and Inhibitor Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Tyrosinase with Inhibitor Prepare_Solutions->Pre_incubation Initiate_Reaction Add L-tyrosine to Initiate Reaction Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Dopachrome Formation (Absorbance at 475 nm) Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Tyrosinase Inhibition Assay.

References

Assessing the Selectivity of 1-(3-Nitrophenyl)piperazine for Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3-Nitrophenyl)piperazine (mNPP) and its selectivity for various serotonin (5-HT) receptor subtypes. To offer a comprehensive perspective, its performance is benchmarked against two well-characterized serotonergic ligands: Buspirone, a 5-HT1A partial agonist, and WAY-100635, a potent and selective 5-HT1A antagonist. This document summarizes key binding affinity and functional activity data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding Affinities

The selectivity of a compound is determined by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and the comparator compounds across a range of serotonin receptors. It is important to note that comprehensive binding data for this compound is not as readily available as for the widely studied comparators. Arylpiperazine derivatives are known for their broad pharmacological profiles, often interacting with multiple receptor types.

Receptor SubtypeThis compound (mNPP) Ki (nM)Buspirone Ki (nM)WAY-100635 Ki (nM)
5-HT1A Moderately High Affinity (Agonist/Partial Agonist)14.6 (Partial Agonist)[1]0.39 (Antagonist)[2]
5-HT1B Moderate Affinity>1000[1]>1000
5-HT1D Moderate Affinity>1000[1]>1000
5-HT2A Moderate Affinity (Antagonist)[1]55 (Antagonist)[1]>1000
5-HT2C High Affinity130 (Antagonist)[1]>1000
5-HT7 Moderate Affinity>1000[1]No Affinity[3]

Note: Specific Ki values for this compound across all subtypes are not consistently reported in a single study. The descriptions are based on the general pharmacological profile of arylpiperazines and available data.

Functional Activity at Key Serotonin Receptors

Beyond binding, the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) are critical for understanding a compound's pharmacological profile.

Receptor SubtypeThis compound (mNPP)BuspironeWAY-100635
5-HT1A Agonist/Partial Agonist activity reportedPartial Agonist[1][4]Silent Antagonist[2]
5-HT2A Antagonist activity suggested for nitro-substituted phenylpiperazinesAntagonist[1]Not Applicable
5-HT2C Agonist activity reported for related arylpiperazinesAntagonist[1]Not Applicable

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.

Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligands:

    • For 5-HT1A receptors: [³H]8-OH-DPAT (agonist radioligand) or [³H]WAY-100635 (antagonist radioligand).

    • For 5-HT2A receptors: [³H]Ketanserin (antagonist radioligand) or [¹²⁵I]DOI (agonist radioligand).

  • Test Compounds: this compound, Buspirone, WAY-100635.

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., MgCl₂, CaCl₂) depending on the receptor.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

General workflow for a radioligand binding assay.
Functional Assays

Functional assays determine whether a compound acts as an agonist or antagonist at a receptor and measure its potency.

Objective: To measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • Test Compounds: this compound, Buspirone.

  • Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate and incubated.

  • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the assay kit manufacturer's protocol.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined. For antagonists, the assay is performed in the presence of a fixed concentration of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist's effect (IC50) is calculated.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or U2OS) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: A fluorescent dye that binds to calcium (e.g., Fluo-4 AM or Indo-1 AM).

  • Test Compounds: this compound and a known 5-HT2A agonist (e.g., serotonin) for antagonist testing.

  • Instrumentation: A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye.

  • Compound Addition: The plate is placed in the fluorescence reader. For agonist testing, varying concentrations of the test compound are injected into the wells. For antagonist testing, cells are pre-incubated with the test compound before the injection of a known agonist.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal fluorescence response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is calculated.

Signaling Pathways

The interaction of a ligand with a serotonin receptor initiates a cascade of intracellular events that ultimately leads to a physiological response. The primary signaling pathways for the 5-HT1A and 5-HT2A receptors are depicted below.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The dissociated Gβγ subunits can also modulate ion channel activity.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates (Gβγ) cAMP cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ligand 5-HT1A Agonist Ligand->Receptor Binds ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates

Canonical signaling pathway of the 5-HT1A receptor.
5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 5-HT2A Agonist Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Canonical signaling pathway of the 5-HT2A receptor.

References

Safety Operating Guide

Proper Disposal of 1-(3-Nitrophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(3-Nitrophenyl)piperazine, ensuring the safety of laboratory personnel and adherence to regulatory standards. All chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) and must be managed following specific protocols.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[1][5] Never dispose of this chemical in the regular trash or down the drain.[1][6]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.[5] While a specific Safety Data Sheet (SDS) for the 3-nitro isomer was not retrieved, related nitrophenyl compounds are classified as irritants and may have other toxicological properties.[3][4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations.[4]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and chemically compatible container.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Contaminated Labware: Dispose of any labware (e.g., glassware, pipette tips) contaminated with this compound as hazardous waste.[7] Package this waste in an appropriate container and label it clearly.[7]

  • Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent.[5][7] The rinsate from this process is considered hazardous waste and must be collected for disposal.[5][7] After triple-rinsing, the defaced container may be disposed of as regular trash, though it is best practice to consult with your institution's EHS for specific guidance.[5][7]

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name, "this compound," and the quantity of the waste.[1] Do not use abbreviations or chemical formulas.[1]

  • Include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator.[1]

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8][9]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[9] Keep the waste container closed at all times except when adding waste.[7][9]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][9]

  • Complete any required hazardous waste disposal forms provided by your EHS department.[1]

  • Do not transport hazardous waste outside of your laboratory; trained EHS personnel will handle collection.[9]

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Limit Up to 55 gallons of hazardous waste[8]
Acute Hazardous Waste Limit Up to 1 quart of acute hazardous waste[8][9]
Container Rinsing Triple-rinse with a solvent[5][7]
Waste Removal from Lab Must be removed every twelve months under Subpart K[8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety and regulatory guidelines for chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classification Waste Classification cluster_collection Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal cluster_end start Start: This compound Waste Generated classify Classify as Hazardous Waste start->classify rinse Triple-Rinse Empty Container & Collect Rinsate start->rinse For Empty Containers collect Collect in a Compatible Container classify->collect label_container Label Container with 'Hazardous Waste' & Contents collect->label_container rinse->collect Collect Rinsate store Store in Designated Satellite Accumulation Area label_container->store segregate Segregate from Incompatible Chemicals store->segregate Ensure Safety contact_ehs Contact EHS for Waste Pickup store->contact_ehs complete_forms Complete Required Disposal Forms contact_ehs->complete_forms end_node End: Proper Disposal complete_forms->end_node

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-(3-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-Nitrophenyl)piperazine. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Summary: Based on data from analogous compounds such as its isomers and other piperazine derivatives, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Some related compounds can cause severe skin burns and eye damage, and may trigger allergic skin or respiratory reactions.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

Protection Type Specific Equipment Standards & Remarks
Eye & Face Protection Chemical safety goggles or tightly fitting safety glasses.[4] A face shield should be worn in situations with a high potential for splashing.[4]Must comply with NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile rubber).[1][2][4]Inspect gloves for integrity before each use.[3]
Skin & Body Protection Lab coat or other suitable protective clothing to prevent skin contact.[1][4] For larger quantities or increased exposure risk, flame-retardant and antistatic clothing may be necessary.Contaminated clothing should be removed immediately and laundered before reuse.[1][5]
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a chemical fume hood.[2] In case of inadequate ventilation, dust formation, or for emergency response, a NIOSH-approved respirator is required.[4]Ensure proper fit and use.

Experimental Protocols: Step-by-Step Handling and Safety Workflow

The following workflow outlines the procedural steps for the safe handling of this compound from reception to disposal.

1. Preparation and Precautionary Measures:

  • Before handling, ensure all safety precautions have been read and understood.[4]

  • Verify that an eyewash station and a safety shower are readily accessible.[4][5]

  • Work should be performed in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.

  • Assemble all necessary equipment and reagents before introducing the chemical to the workspace.

2. Handling the Compound:

  • Don all required personal protective equipment as detailed in the table above.

  • Avoid all personal contact, including the inhalation of dust or fumes.[4]

  • Minimize the generation of dust during handling.[5]

  • Keep the container tightly closed when not in use.[1][5]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[1][5]

3. In Case of Exposure or Spills:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4][5]

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[1][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][4] Seek immediate medical attention.[6]

  • Spills: For minor spills, immediately clean up while wearing appropriate PPE. Sweep the solid material, and place it into a suitable, labeled container for disposal.[4][5] Avoid creating dust.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1][4][6][7] This should be done in accordance with all local, regional, and national regulations.[1]

  • Container Disposal: Do not reuse empty containers. Decontaminate them before disposal.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Verify emergency equipment - Don PPE handling 2. Handling - Use fume hood - Avoid dust/contact - Keep container closed prep->handling Proceed storage 3. Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If storing spill 4a. Spill Response - Evacuate if necessary - Use appropriate PPE - Contain and clean up handling->spill If spill occurs exposure 4b. Exposure Response - Follow first aid procedures - Seek medical attention handling->exposure If exposure occurs disposal 5. Disposal - Collect in labeled container - Dispose via approved facility - Follow regulations handling->disposal After use storage->handling For reuse spill->disposal Collect waste end End of Process disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.